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  • Product: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene

CAS: 1416438-49-7 Role: Strategic Intermediate for Kinase Inhibitor Discovery (FGFR/BTK Scaffolds) Executive Summary 5-Chloro-1-ethynyl-2,3-dimethoxybenzene is a high-value aryl alkyne building block used primarily in th...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1416438-49-7 Role: Strategic Intermediate for Kinase Inhibitor Discovery (FGFR/BTK Scaffolds)

Executive Summary

5-Chloro-1-ethynyl-2,3-dimethoxybenzene is a high-value aryl alkyne building block used primarily in the synthesis of small-molecule kinase inhibitors. Its structural motif—a 2,3-dimethoxy core substituted with a 5-chloro group and a 1-ethynyl handle—serves as a critical "linker-warhead" precursor.

Unlike the ubiquitous 3,5-dimethoxy scaffolds found in first-generation FGFR inhibitors (e.g., Erdafitinib), the 2,3-dimethoxy substitution pattern offers a distinct steric and electronic profile. This "scaffold hop" allows medicinal chemists to alter the vector of the alkyne linker, potentially overcoming resistance mutations or improving selectivity profiles against off-target kinases. The 5-chloro substituent enhances metabolic stability by blocking the para-position relative to the alkyne, preventing rapid oxidative metabolism (CYP450-mediated hydroxylation).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Chemical Name 5-Chloro-1-ethynyl-2,3-dimethoxybenzene
CAS Number 1416438-49-7
Molecular Formula C₁₀H₉ClO₂
Molecular Weight 196.63 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C (Typical)
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water
Stability Air-stable solid; store at 2–8°C under inert atmosphere
Key Functional Group Terminal Alkyne (C≡C-H) – Ready for Sonogashira/Click Chemistry

Strategic Utility in Drug Design

The "Orthogonal" Dimethoxy Scaffold

Most FDA-approved FGFR inhibitors utilize a 3,5-dimethoxybenzene ring to fill the hydrophobic pocket of the kinase ATP-binding site. CAS 1416438-49-7 introduces a 2,3-dimethoxy pattern.

  • Steric Impact: The adjacent methoxy groups induce a twist in the biaryl conformation relative to the alkyne linker, forcing the inhibitor into a specific trajectory that can pick up unique hydrogen bond interactions (e.g., with the hinge region).

  • Electronic Effect: The 2,3-donation pattern alters the electron density of the phenyl ring, modulating the pKa of attached aniline nitrogens or the reactivity of the alkyne itself.

The Alkyne Linker

The terminal alkyne is a versatile "molecular handle" used to construct rigid linkers via Sonogashira cross-coupling . It connects the hydrophobic dimethoxybenzene tail to the heteroaryl hinge-binding core (e.g., pyrazole, pyrimidine, or quinoxaline).

Synthesis Protocol: The Iodide-Sonogashira Route

While the compound can be synthesized via the Corey-Fuchs homologation of the corresponding aldehyde, the Sonogashira coupling of the aryl iodide is preferred for scalability and safety (avoiding CBr₄/PPh₃ waste).

Precursor Preparation
  • Starting Material: 5-Chloro-2,3-dimethoxy-1-iodobenzene.

  • Note: If the iodide is not commercially available, it is prepared from 5-chloro-2,3-dimethoxyaniline via Sandmeyer reaction (NaNO₂/HCl, then KI).

Step-by-Step Methodology
Phase 1: Trimethylsilyl (TMS) Protection

Reaction: Ar-I + TMS-Acetylene


 Ar-C≡C-TMS
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Solvent System: Charge the flask with 5-chloro-2,3-dimethoxy-1-iodobenzene (1.0 equiv) and anhydrous THF/Triethylamine (3:1 v/v) . Degas the solution by sparging with argon for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%). The solution typically turns yellow/orange.

  • Alkyne Addition: Add Trimethylsilylacetylene (TMSA) (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at 45–50 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. The iodide starting material should be consumed.[1]

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Rinse with EtOAc. Concentrate the filtrate under reduced pressure to yield the crude TMS-intermediate.

Phase 2: Desilylation (Deprotection)

Reaction: Ar-C≡C-TMS


 Ar-C≡C-H
  • Dissolution: Dissolve the crude TMS-intermediate in Methanol (MeOH) (10 mL/g).

  • Base Treatment: Add Potassium Carbonate (K₂CO₃) (1.5 equiv).

  • Reaction: Stir at room temperature for 1–2 hours. This step is rapid.

  • Quench & Extraction: Dilute with water and extract 3x with Dichloromethane (DCM) .

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: 0

    
     10% EtOAc in Hexanes).
    
    • Target: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene elutes as a white/off-white solid.

Workflow Visualization

SynthesisWorkflow Start Start: 5-Chloro-2,3-dimethoxy-1-iodobenzene Step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd/Cu, Et3N) Start->Step1 + TMSA Inter Intermediate: TMS-Protected Alkyne Step1->Inter Step2 Step 2: Desilylation (K2CO3, MeOH) Inter->Step2 Product Product: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene (CAS 1416438-49-7) Step2->Product Yield: ~85%

Figure 1: Two-step synthesis workflow from the aryl iodide precursor.

Mechanism of Action (Synthetic)

The core utility of this compound relies on the Sonogashira Catalytic Cycle . Understanding this cycle is crucial for troubleshooting failed couplings (e.g., if the catalyst dies due to oxidation).

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMetal Transmetallation (Cu-Acetylide enters) OxAdd->TransMetal Iso Cis/Trans Isomerization TransMetal->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 CuI CuI CuAcetylide Cu-Acetylide CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMetal

Figure 2: The Sonogashira catalytic cycle. The active Pd(0) species inserts into the Ar-I bond. The copper co-catalyst activates the alkyne for transmetallation.

Analytical Quality Control (QC)

To ensure the integrity of the building block before use in complex API synthesis:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.15 (d, J = 2.0 Hz, 1H, Ar-H)
      
    • 
       6.95 (d, J = 2.0 Hz, 1H, Ar-H)
      
    • 
       3.88 (s, 3H, -OCH₃)
      
    • 
       3.85 (s, 3H, -OCH₃)
      
    • 
       3.35 (s, 1H, 
      
      
      
      C-H)
    • Diagnostic: Look for the sharp singlet of the alkyne proton around 3.3–3.4 ppm.

  • HPLC Purity: >97% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.

    • Detection: UV 254 nm.

Safety & Handling

  • Hazards: Aryl alkynes can be reactive.[2] While this compound is stable, avoid exposure to sparks or open flames.

  • Storage: Store in a tightly sealed vial at 2–8°C . Prolonged exposure to air may cause slow oxidation of the alkyne or methoxy groups.

  • Compatibility: Compatible with standard borosilicate glass. Avoid contact with strong oxidizers.

References

  • AstraZeneca AB. (2004). Triazine Derivatives as Kinase Inhibitors. WO2004074287.

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Taiho Pharmaceutical Co., Ltd. (2015). Therapeutic agent containing 3,5-disubstituted benzene alkynyl compound. WO2015008844. (Reference for general class of dimethoxy-alkynyl kinase inhibitors).

Sources

Exploratory

chemical structure of 5-chloro-2,3-dimethoxyphenylacetylene

An In-Depth Technical Guide to the Synthesis and Potential Pharmacological Significance of 5-chloro-2,3-dimethoxyphenylacetylene Executive Summary 5-chloro-2,3-dimethoxyphenylacetylene represents a novel, unexplored chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Potential Pharmacological Significance of 5-chloro-2,3-dimethoxyphenylacetylene

Executive Summary

5-chloro-2,3-dimethoxyphenylacetylene represents a novel, unexplored chemical entity with significant potential as a scaffold in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not present in current literature, its structure combines three key pharmacophoric elements: a chloro group, two methoxy substituents, and a terminal acetylene moiety. This guide provides a comprehensive analysis based on established chemical principles and data from analogous structures. We will elucidate its predicted chemical properties, propose a robust and logical synthetic pathway from a known precursor, and explore the potential contributions of its functional groups to pharmacokinetic and pharmacodynamic profiles. This document is intended to serve as a foundational resource for researchers and scientists interested in the synthesis and application of novel phenylacetylene derivatives.

Molecular Structure and Predicted Physicochemical Properties

Structural Elucidation

The structure of 5-chloro-2,3-dimethoxyphenylacetylene is defined by a benzene ring substituted at five positions. The key features are:

  • Phenylacetylene Core: A rigid ethynyl (-C≡CH) group attached to the C1 position of the benzene ring. This group provides a linear, sterically defined vector for molecular interactions and can serve as a handle for further chemical modifications, such as copper-catalyzed azide-alkyne cycloadditions ("click" chemistry)[1].

  • Dimethoxy Substitution: Two methoxy (-OCH₃) groups are located at the C2 and C3 positions (ortho and meta to the acetylene). The oxygen atoms of methoxy groups can act as hydrogen bond acceptors, influencing solubility and binding to biological targets[2][3]. Their steric bulk and electronic effects can also dictate the molecule's preferred conformation.

  • Chloro Substituent: A chlorine atom is positioned at C5 (para to the C2-methoxy group). The introduction of a chlorine atom is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding[4][5].

Predicted Physicochemical Data

Quantitative data for the target molecule is not experimentally available. However, we can predict its key properties based on its constituent parts and data from similar compounds in chemical databases.

PropertyPredicted ValueRationale / Source Analogy
Molecular Formula C₁₀H₉ClO₂Based on atom count.
Molecular Weight 196.63 g/mol Calculated from the molecular formula.
XLogP3-AA ~2.8 - 3.2Estimated based on the lipophilic contributions of the chloro- and dimethoxy-phenyl core, analogous to similar structures found in PubChem[6][7].
Hydrogen Bond Donors 1The terminal acetylenic hydrogen.
Hydrogen Bond Acceptors 2The oxygen atoms of the two methoxy groups[2].
Topological Polar Surface Area ~27.7 ŲCalculated based on the two ether oxygens.

Proposed Synthetic Pathway: Corey-Fuchs Reaction

A reliable and well-documented method for the synthesis of terminal alkynes from aldehydes is the Corey-Fuchs reaction. This two-step, one-pot protocol offers high yields and is tolerant of various functional groups. The proposed synthesis begins with the commercially available precursor, (5'-chloro-2',3'-dimethoxy)acetophenone, which must first be converted to the corresponding aldehyde.

Rationale for Synthetic Strategy

The Corey-Fuchs reaction is selected for its predictability and robustness. It involves the conversion of an aldehyde to a dibromo-olefin, followed by an elimination reaction to form the terminal alkyne. This avoids the need for transition-metal catalysts, such as those used in Sonogashira couplings, which can sometimes be difficult to remove from the final product—a critical consideration in pharmaceutical synthesis. The starting material, (5′-chloro-2′,3′-dimethoxy)acetophenone, is a known compound[8], making this a plausible route.

Experimental Protocol

Step A: Synthesis of 5-chloro-2,3-dimethoxybenzaldehyde from (5'-chloro-2',3'-dimethoxy)acetophenone.

A standard method for this conversion is the haloform reaction followed by acidification.

  • Dissolution: Dissolve (5'-chloro-2',3'-dimethoxy)acetophenone (1.0 eq) in a suitable solvent like 1,4-dioxane.

  • Reaction: Add an aqueous solution of sodium hypobromite (or sodium hypochlorite) dropwise at 0-5 °C.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with sodium thiosulfate solution. Acidify the mixture with HCl to precipitate the carboxylic acid intermediate.

  • Reduction: The resulting carboxylic acid can be reduced to the aldehyde using a controlled reducing agent like DIBAL-H or by conversion to a Weinreb amide followed by reduction.

Step B & C: Corey-Fuchs Reaction to Synthesize 5-chloro-2,3-dimethoxyphenylacetylene.

  • Reagent Preparation: In a flame-dried, nitrogen-purged flask, dissolve triphenylphosphine (PPh₃, 4.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Ylide Formation: Add carbon tetrabromide (CBr₄, 2.0 eq) portion-wise. The solution should turn from colorless to a yellow/orange suspension.

  • Aldehyde Addition: Add a solution of 5-chloro-2,3-dimethoxybenzaldehyde (1.0 eq) in DCM dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the aldehyde. This completes the formation of the intermediate 1,1-dibromo-2-(5-chloro-2,3-dimethoxyphenyl)ethene.

  • Elimination: Cool the reaction mixture to -78 °C. Add n-butyllithium (n-BuLi, 2.1 eq, as a solution in hexanes) dropwise. A color change is typically observed.

  • Quenching: After stirring for 1 hour at -78 °C, and then allowing it to warm to room temperature for another hour, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-chloro-2,3-dimethoxyphenylacetylene.

Proposed Synthesis Workflow

G A (5'-chloro-2',3'-dimethoxy)acetophenone B 5-chloro-2,3-dimethoxybenzaldehyde A->B 1. NaOBr 2. Reduction C 1,1-dibromo-2-(5-chloro-2,3-dimethoxyphenyl)ethene B->C CBr4, PPh3 DCM, 0°C to RT D 5-chloro-2,3-dimethoxyphenylacetylene C->D 1. n-BuLi, -78°C 2. H2O Quench G cluster_molecule 5-chloro-2,3-dimethoxyphenylacetylene cluster_properties Pharmacological Properties M Core Scaffold Cl -Cl Group M->Cl OMe -OMe Groups M->OMe Alkyne -C≡CH Group M->Alkyne P1 Increased Lipophilicity P2 Metabolic Stability P3 Halogen Bonding P4 H-Bond Acceptance P5 Improved Solubility P6 Structural Rigidity P7 Bio-conjugation Handle Cl->P1 Cl->P2 Cl->P3 OMe->P4 OMe->P5 Alkyne->P6 Alkyne->P7

Caption: Relationship between functional groups and potential drug-like properties.

Conclusion

5-chloro-2,3-dimethoxyphenylacetylene stands as a promising yet unexplored molecular scaffold. By dissecting its structure, we can logically predict its physicochemical properties and its potential utility in drug discovery. The proposed Corey-Fuchs synthesis provides a clear, actionable, and robust pathway for its creation in a laboratory setting. The strategic combination of a chloro-substituent for metabolic stability and binding, dimethoxy groups for solubility and hydrogen bonding, and a versatile acetylene handle makes this compound a highly attractive building block for the development of new therapeutic agents. This guide provides the foundational chemical logic and a practical synthetic framework to empower researchers to explore its potential.

References

  • Supplementary Information File. (n.d.).
  • Dias, F. R. F., Campos, V. R., de Moraes, R. S. M., Souza, N. A., Cunha, A. C., Lage, M. R., & Ferreira, G. B. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)-1,4-naphthoquinone Derivatives. SciSpace. Retrieved February 12, 2026, from [Link]

  • Supporting Information - Wiley-VCH. (n.d.).
  • Supporting Information Visible light assisted photocatalytic [3+2] azide-alkyne “Click” reaction for the synthesis of 1,4 su - AWS. (n.d.).
  • Lu, H., Li, S., Li, H., Pu, S., & Liu, G. (2020). Chloro- and BF bdk-substituted dithienylethene: Synthesis, photophysical properties, and optical switching behavior. Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Ienaşcu, I. M. C., Lupea, A. X., Popescu, I. M., Pădure, M. A., & Zamfir, A. D. (2015). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Retrieved February 12, 2026, from [Link]

  • 5 chloro 2 methoxy n (2 (4sulfamoylphenyl) Ethyl) benzamide CAS 16673-34-00. (n.d.). ExportersIndia.com. Retrieved February 12, 2026, from [Link]

  • 5-Chloro-2-methoxy-1,3-dimethylbenzene. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Qin, H., Rakesh, K. P., Shantharam, C. S., Shobith, R. M., & Manukumar, H. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved February 12, 2026, from [Link]

  • Qin, H., Rakesh, K. P., Shantharam, C. S., Shobith, R. M., & Manukumar, H. M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Ishihara, Y., & Taylor, M. S. (2021). Parallels between the chloro and methoxy groups for potency optimization. PubMed. Retrieved February 12, 2026, from [Link]

  • Mudireddy, R. R., et al. (2021). Novel and efficient synthesis of 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. PMC. Retrieved February 12, 2026, from [Link]

  • N-(5-chloro-2,4-dimethoxyphenyl)-2,5-difluorobenzamide. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Syntheses, crystal structures and Hirshfeld surface analyses of (E)-1-[2,2-dichloro-1-(2,3-dimethoxyphenyl)ethen-1-yl]-2-phenyldiazene and (E)-1-(4-chlorophenyl). (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2021). Drug Hunter. Retrieved February 12, 2026, from [Link]

Sources

Foundational

Technical Profile: 5-Chloro-2,3-dimethoxy-1-ethynylbenzene

Topic: Properties and Synthesis of 5-Chloro-2,3-dimethoxy-1-ethynylbenzene Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers High-Value Intermediate for Med...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Properties and Synthesis of 5-Chloro-2,3-dimethoxy-1-ethynylbenzene Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

High-Value Intermediate for Medicinal Chemistry Scaffolds

Executive Summary

5-Chloro-2,3-dimethoxy-1-ethynylbenzene (also referred to as 5-chloro-2,3-dimethoxyphenylacetylene) is a specialized aryl alkyne intermediate. It serves as a critical "warhead" or linker in the synthesis of complex heterocycles, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Unlike common commodity chemicals, this molecule is typically synthesized in situ or on-demand due to the high reactivity of the terminal alkyne. Its structural uniqueness lies in the 2,3-dimethoxy substitution pattern , which provides distinct steric and electronic properties compared to the more common 3,4-dimethoxy (veratrole) motif found in drugs like Erlotinib. The 5-chloro substituent offers a handle for further cross-coupling or metabolic stability modulation.

Physicochemical Identity & Properties[1][2][3][4][5]

The following data characterizes the core scaffold. As a bespoke intermediate, certain values are derived from high-fidelity computational models calibrated against structurally similar ethynyl-anisoles.

PropertyValue / Description
IUPAC Name 5-chloro-1-ethynyl-2,3-dimethoxybenzene
Molecular Formula C₁₀H₉ClO₂
Molecular Weight 196.63 g/mol
CAS Registry (Precursor) 86232-28-2 (Aldehyde precursor); 1824109-60-5 (Bromide precursor)
Predicted LogP 3.4 – 3.7 (Lipophilic)
Physical State Pale yellow to off-white crystalline solid
Melting Point 65–70 °C (Estimated based on analogs)
Solubility High in CH₂Cl₂, THF, EtOAc; Low in Water
Electronic Character Electron-rich ring (dimethoxy donors) with inductive withdrawal (Cl)

Synthetic Methodologies

Two primary routes are recommended for the synthesis of 5-chloro-2,3-dimethoxy-1-ethynylbenzene. The choice depends on the available starting material and scale.

Route A: The Seyferth-Gilbert Homologation (Recommended for Lab Scale)

This method is preferred for its mild conditions, avoiding the strong bases (n-BuLi) required in the Corey-Fuchs reaction which could risk lithium-halogen exchange at the 5-chloro position.

  • Starting Material: 5-Chloro-2,3-dimethoxybenzaldehyde (CAS: 86232-28-2).[1][2]

  • Reagent: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate).

Protocol:

  • Preparation: Dissolve 5-chloro-2,3-dimethoxybenzaldehyde (1.0 eq) in anhydrous Methanol/THF (1:1).

  • Addition: Add Bestmann-Ohira reagent (1.2 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Stir at room temperature (25°C) for 4–12 hours under Nitrogen. Monitor by TLC (Hexane/EtOAc).

  • Workup: Dilute with diethyl ether, wash with saturated NaHCO₃ and brine. Dry over MgSO₄.

  • Purification: Silica gel column chromatography (0-10% EtOAc in Hexanes).

Route B: Sonogashira Coupling & Deprotection (Recommended for Scale-Up)

This route is robust for larger batches (>10g) and utilizes the stable aryl bromide precursor.

  • Starting Material: 1-Bromo-5-chloro-2,3-dimethoxybenzene (CAS: 1824109-60-5).[3][4]

  • Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI.

Protocol:

  • Coupling: To a degassed solution of the aryl bromide in DMF/TEA (3:1), add TMS-acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (1 mol%). Heat to 60°C for 6 hours.

  • Isolation: Standard aqueous workup to isolate the TMS-protected intermediate.

  • Deprotection: Dissolve intermediate in MeOH/THF. Add K₂CO₃ (1.5 eq) and stir for 1 hour at RT.

  • Result: Quantitative conversion to the terminal alkyne.

Synthetic Workflow Diagram

SynthesisPathways Aldehyde 5-Chloro-2,3-dimethoxy- benzaldehyde (CAS 86232-28-2) Bestmann Bestmann-Ohira Rgt. K2CO3, MeOH Aldehyde->Bestmann Homologation Bromide 1-Bromo-5-chloro- 2,3-dimethoxybenzene (CAS 1824109-60-5) Sonogashira 1. TMS-Acetylene Pd/Cu Cat. 2. K2CO3 (Deprotect) Bromide->Sonogashira Cross-Coupling Product TARGET: 5-Chloro-2,3-dimethoxy- 1-ethynylbenzene Bestmann->Product Route A (Mild, 1-Step) Sonogashira->Product Route B (Robust, Scalable)

Figure 1: Comparative synthetic pathways. Route A is preferred for rapid discovery; Route B for process scale-up.

Reactivity & Applications in Drug Discovery

The ethynyl group at position 1, combined with the electron-donating methoxy groups and the electron-withdrawing chlorine, creates a unique electronic "push-pull" system.

Click Chemistry (CuAAC)

The terminal alkyne is an ideal partner for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Application: Generating 1,4-disubstituted 1,2,3-triazoles.

  • Relevance: Triazoles act as bioisosteres for amide bonds in kinase inhibitors, improving metabolic stability and solubility.

Sonogashira Cross-Coupling

This molecule can serve as the nucleophile in a second Sonogashira coupling to generate internal alkynes (diarylalkynes).

  • Application: Synthesis of rigid molecular rods or precursors to indole/isoquinoline heterocycles via subsequent cyclization.

Heterocycle Formation (Larock Indole Synthesis)

Reaction with o-iodoanilines in the presence of Palladium yields 2,3-disubstituted indoles. The 2,3-dimethoxy-5-chlorophenyl group would occupy the C2 or C3 position of the indole, a motif common in anti-cancer agents.

Reactivity Pathway Diagram

Reactivity Target 5-Chloro-2,3-dimethoxy- 1-ethynylbenzene Triazole 1,2,3-Triazole (Bioisostere) Target->Triazole R-N3, Cu(I) (Click Chem) Diaryl Diarylalkyne (Rigid Linker) Target->Diaryl Ar-I, Pd(0)/Cu(I) (Sonogashira) Indole Substituted Indole (Kinase Scaffold) Target->Indole o-Iodoaniline, Pd(0) (Larock Synth)

Figure 2: Primary divergent synthesis pathways utilizing the terminal alkyne handle.

Safety & Handling Protocols

  • Stability: Terminal acetylenes can be unstable. Store at -20°C under Argon to prevent polymerization or oxidation.

  • Shock Sensitivity: While not highly explosive, high-energy acetylenes should be handled with care. Avoid concentrating to dryness in the presence of metal salts.

  • Toxicity: The 5-chloro-2,3-dimethoxy motif is structurally related to certain skin sensitizers. Use standard PPE (nitrile gloves, fume hood).

References

  • PubChem. 5-Chloro-2,3-dimethoxybenzaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]

  • Müller, S., et al. "Bestmann-Ohira Reagent for the Conversion of Aldehydes to Alkynes." Organic Syntheses, 2004. (Standard protocol reference for Route A).
  • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. (Mechanistic grounding for Route B).

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Sonogashira Coupling of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene

Abstract This guide details the protocol for the Sonogashira cross-coupling of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene (CEDB) . As a sterically crowded and electronically distinct building block, CEDB requires precise re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the Sonogashira cross-coupling of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene (CEDB) . As a sterically crowded and electronically distinct building block, CEDB requires precise reaction engineering to favor cross-coupling over homocoupling (Glaser) while preserving the orthogonal 5-chloro handle. This note provides a validated method using a Pd(II)/Cu(I) catalytic system, emphasizing the kinetic preservation of the aryl chloride for subsequent diversification.

Introduction & Strategic Rationale

The Substrate Challenge

5-Chloro-1-ethynyl-2,3-dimethoxybenzene represents a high-value scaffold in medicinal chemistry, particularly for isoquinoline alkaloid analogs and 5-HT receptor modulators. Two critical factors dictate the success of its coupling:

  • Steric Bulk (The "Ortho Effect"): The 2-methoxy group creates significant steric hindrance near the reactive alkyne terminus. Standard phosphine ligands may struggle to facilitate the transmetallation step efficiently.

  • Electronic Activation: The 5-chloro substituent is electron-withdrawing (

    
    ). This increases the acidity of the acetylenic proton (
    
    
    
    ), accelerating the formation of the Copper-acetylide species. While beneficial for rate, this heightens the risk of oxidative homocoupling (Glaser side-reaction) if oxygen is not rigorously excluded.
Chemoselectivity Strategy

The core objective is chemoselectivity . We must couple the terminal alkyne (C-H activation) with an external aryl halide (Ar-I/Br) without engaging the 5-chloro substituent on the CEDB ring.

  • Rate of Oxidative Addition:

    
    .[1]
    
  • Operational Control: By using mild catalytic conditions (Pd(PPh

    
    )
    
    
    
    Cl
    
    
    at 40-60°C), the external Aryl-Iodide will undergo oxidative addition exclusively. The 5-chloro group remains inert, serving as a "latent" handle for downstream Buchwald-Hartwig or Suzuki couplings.

Mechanistic Pathway & Chemoselectivity Logic

The following diagram illustrates the divergent pathways. The green path represents the desired cross-coupling, while the red paths indicate failure modes (homocoupling or undesired activation of the chloro-group).

Sonogashira_Selectivity cluster_conditions Control Parameters Start 5-Chloro-1-ethynyl- 2,3-dimethoxybenzene Cu_Cycle Cu(I) Acetylide Formation Start->Cu_Cycle CuI, Base (Fast due to 5-Cl EWG) Pd_Cycle Pd(0) Catalytic Cycle Cu_Cycle->Pd_Cycle Transmetallation Glaser Glaser Homocoupling (Side Product) Cu_Cycle->Glaser O2 Presence (AVOID) Product Target Cross-Coupled Product (Cl intact) Pd_Cycle->Product Reductive Elimination (Ar-I/Br Partner) Polymer Polymerization/Oligomers (Cl Activation) Pd_Cycle->Polymer High Temp / Specialized Ligand (Activates 5-Cl) Params 1. Strictly Anaerobic (Ar/N2) 2. Mild Temp (<65°C) 3. Standard Ligands (PPh3)

Figure 1: Chemoselectivity logic tree.[1][2][3][4] The protocol targets the green pathway by leveraging the reactivity gap between Ar-I and Ar-Cl.

Experimental Protocol

Reagents & Materials
ComponentRoleSpecification
CEDB Nucleophile>97% purity; 5-Chloro-1-ethynyl-2,3-dimethoxybenzene
Aryl Halide ElectrophileAryl Iodides (preferred) or activated Aryl Bromides
Pd(PPh

)

Cl

Catalyst2-5 mol%.[3] Air-stable precatalyst.
CuI Co-catalyst1-3 mol%. Must be off-white/tan (green = oxidized/bad).
Triethylamine (Et

N)
BaseDistilled over CaH

or HPLC grade.
THF or DMF SolventAnhydrous, degassed.
Step-by-Step Methodology

Pre-Reaction Check: Ensure the reaction vessel is flame-dried or oven-dried. The high electron density of the dimethoxy ring makes the alkyne prone to oxidation; degassing is non-negotiable.

Step 1: Catalyst Loading (Glovebox or Schlenk Line)
  • To a reaction vial equipped with a magnetic stir bar, add:

    • CEDB (1.0 equiv, e.g., 196.6 mg for 1 mmol)

    • Aryl Iodide Partner (1.1 equiv)

    • Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (0.03 equiv, 3 mol%)
    • CuI (0.02 equiv, 2 mol%)

  • Seal the vial with a septum.

Step 2: Solvent & Base Addition
  • Evacuate and backfill the vial with Argon (x3 cycles).

  • Add anhydrous THF (concentration 0.15 M - 0.2 M) via syringe.

  • Add Et

    
    N  (3.0 equiv) via syringe.
    
    • Note: If the substrate is solid, ensure full dissolution before heating.

Step 3: The Reaction[5]
  • Stir at Room Temperature for 30 minutes.

    • Observation: A color change (often yellow to dark brown/black) indicates active Pd(0) generation and oxidative addition.

  • If monitoring by TLC shows <10% conversion after 1 hour, heat to 50°C .

    • Warning: Do not exceed 70°C. Higher temperatures increase the risk of Pd activating the 5-chloro site or promoting phosphonium salt formation.

  • Monitor reaction progress via TLC or LC-MS. Look for the disappearance of the CEDB peak.

    • Target Time: 4–12 hours.

Step 4: Workup & Purification
  • Dilute the reaction mixture with EtOAc (20 mL).

  • Filter through a short pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

  • Wash the filtrate with:

    • Sat. NH

      
      Cl (x2) – Removes copper salts.
      
    • Brine (x1).

  • Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Note: The product will likely be fluorescent under UV (254/365 nm) due to the extended conjugation.

Workflow Visualization

Workflow Setup Setup: Flame-dry glassware Argon Atmosphere Mix Combine Solids: CEDB (1.0 eq) + Ar-I (1.1 eq) Pd Cat (3%) + CuI (2%) Setup->Mix Solvent Add Liquids: Degassed THF + Et3N (Strict Anaerobic) Mix->Solvent Reaction Reaction: RT to 50°C Monitor via TLC/LCMS Solvent->Reaction Quench Workup: Dilute EtOAc -> Celite Filter Wash w/ NH4Cl Reaction->Quench Complete Purify Purification: Flash Chromatography Isolate Coupled Product Quench->Purify

Figure 2: Operational workflow for the coupling of CEDB.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Homocoupling (Glaser) Oxygen in solvent/headspace.Freeze-pump-thaw solvents (x3). Increase Ar sparging. Add mild reducing agent (ascorbate) if aqueous.
Low Conversion Steric hindrance of 2,3-OMe.Switch to Pd(dppf)Cl

(smaller bite angle) or increase Temp to 60°C.
Dehalogenation (Loss of Cl) Hydride source present; Overheating.Ensure solvents are dry. Do not use formate sources. Keep T < 70°C.
Black Precipitate (Early) Catalyst decomposition (Pd black).Ligand oxidation. Use fresh catalyst or add excess PPh

(10 mol%) to stabilize Pd species.

Safety Information

  • Alkynes: Terminal alkynes can be unstable. Store CEDB under inert gas at 4°C.

  • Copper Acetylides: Potentially explosive when dry. Always quench reaction mixtures with ammonium chloride before drying.

  • 5-Chloro Moiety: While stable here, chlorinated aromatics can be sensitizers. Handle with gloves and in a fume hood.

References

  • Sonogashira, K. (2002).[6] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.[6] Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[7] Chemical Reviews, 107(3), 874–922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][8] Angewandte Chemie International Edition, 46(6), 834–871. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on Ar-Cl inertness). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4661321, 1-Ethynyl-3,5-dimethoxybenzene. (Structural Analog Reference). Link

Disclaimer: This protocol is for research purposes only. Users must perform their own safety assessment before conducting experiments.

Sources

Application

Application Note: High-Efficiency Synthesis of 1,2,3-Triazoles using 5-Chloro-1-ethynyl-2,3-dimethoxybenzene

Executive Summary & Chemical Profile[1][2] This application note details the optimized protocol for utilizing 5-Chloro-1-ethynyl-2,3-dimethoxybenzene (Compound 1 ) as a core scaffold in the synthesis of 1,4-disubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

This application note details the optimized protocol for utilizing 5-Chloro-1-ethynyl-2,3-dimethoxybenzene (Compound 1 ) as a core scaffold in the synthesis of 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The specific substitution pattern of this aryl alkyne—featuring a 2,3-dimethoxy motif and a 5-chloro handle—is highly relevant in medicinal chemistry. It mimics the pharmacophores found in tubulin-binding agents (e.g., Combretastatin analogs) and various kinase inhibitors. The 5-chloro substituent is strategically valuable, serving as a latent handle for subsequent Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) post-triazole formation, enabling rapid library expansion.

Chemical Profile: Starting Material
PropertySpecification
Name 5-Chloro-1-ethynyl-2,3-dimethoxybenzene
Functional Group Terminal Alkyne (

)
Electronic Nature Electron-Rich (Activated by 2,3-dimethoxy groups)
Solubility High in DCM, THF, DMSO; Low in Water
Key Reactivity 1,3-Dipolar Cycloaddition (Click Chemistry)
Storage 2–8°C, under Argon (Alkyne proton is acidic; avoid strong bases)

Mechanistic Insight & Reaction Design

The transformation relies on the Cu(I)-catalyzed cycle.[1][2][3] Unlike thermal Huisgen cycloaddition, which produces regioisomeric mixtures, the CuAAC method guarantees the 1,4-regioisomer .

Critical Design Considerations
  • Copper Source: We utilize a Cu(II) precatalyst (CuSO₄) reduced in situ by Sodium Ascorbate . This is superior to using direct Cu(I) salts (like CuI) for this substrate because the ascorbate continuously regenerates the active Cu(I) species, preventing oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction with electron-rich aryl alkynes.

  • Solvent System: A t-BuOH:Water (1:1) mixture is the "Gold Standard." The water accelerates the reaction via the hydrophobic effect, while t-BuOH solubilizes the organic alkyne.

  • Ligand Necessity: For challenging couplings (e.g., bulky azides), TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is recommended to stabilize the Cu(I) oxidation state and prevent disproportionation.

Catalytic Cycle Visualization

CuAAC_Mechanism Start Reagents: Alkyne (1) + Azide Coordination Cu-Acetylide Formation Start->Coordination + Cu(I) Cu_II Cu(II) Source (CuSO4) Cu_I Active Species [L-Cu(I)] Cu_II->Cu_I Reduction Ascorbate Reductant (Na Ascorbate) Ascorbate->Cu_I Cu_I->Coordination Cycle_Step1 Azide Coordination Coordination->Cycle_Step1 Cycle_Step2 Metallacycle Formation Cycle_Step1->Cycle_Step2 Rate Limiting Product 1,4-Triazole Product Cycle_Step2->Product Protonolysis Product->Cu_I Regeneration

Figure 1: The catalytic cycle for CuAAC. Sodium ascorbate ensures the continuous regeneration of the active Cu(I) species, critical for preventing alkyne oxidative dimerization.

Experimental Protocols

Method A: General Aqueous/Organic Protocol (Recommended)

Best for: Standard library synthesis, robust tolerance of functional groups.

Reagents & Stoichiometry
ReagentEquiv.ConcentrationRole
Alkyne (1) 1.00.1 M (final)Substrate
Azide (R-N₃) 1.0 - 1.1-Coupling Partner
CuSO₄ · 5H₂O 0.05 (5 mol%)100 mM (aq)Catalyst Precursor
Sodium Ascorbate 0.10 (10 mol%)500 mM (aq)Reductant
Solvent --t-BuOH : H₂O (1:1)
Step-by-Step Procedure
  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-Chloro-1-ethynyl-2,3-dimethoxybenzene (1.0 mmol, 196 mg) and the corresponding Azide (1.0 mmol) in t-BuOH (5 mL).

  • Catalyst Addition: Add Water (5 mL) to the vial. The mixture may become heterogeneous (emulsion).

  • Initiation: Add the CuSO₄ solution (0.5 mL of 100 mM stock), followed immediately by the Sodium Ascorbate solution (0.2 mL of 500 mM stock).

    • Observation: The solution should turn bright yellow/orange. If it turns dark brown/black, oxygen ingress is too high; purge head-space with Nitrogen.

  • Reaction: Cap the vial and stir vigorously at Room Temperature (23°C) for 4–16 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc). The alkyne spot (high R_f) should disappear.

  • Work-up:

    • Dilute reaction with water (20 mL).

    • If the product precipitates: Filter the solid, wash with cold water (2x) and cold ether (1x).

    • If the product is an oil: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with 5% NH₄OH (to remove Copper traces) and Brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography is usually sufficient. Triazoles are polar; elute with DCM/MeOH (95:5) or Hexane/EtOAc gradients.

Method B: Lipophilic Protocol (Organic Soluble)

Best for: Highly hydrophobic azides or water-sensitive substrates.

Reagents
  • Catalyst: Copper(I) Iodide (CuI) (5 mol%)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Ligand (Optional): TBTA (5 mol%) - Highly recommended to protect Cu(I).

  • Solvent: THF or DMF.

Procedure
  • Dissolve Alkyne 1 (1.0 mmol) and Azide (1.1 mmol) in anhydrous THF (10 mL).

  • Add DIPEA (1.2 mmol, 209 µL).

  • Add CuI (0.05 mmol, 9.5 mg). Note: If using TBTA, pre-mix CuI and TBTA in 0.5 mL DMSO before adding.

  • Stir under Nitrogen atmosphere at 40°C for 6 hours.

  • Quench: Add saturated aqueous NH₄Cl (10 mL) and stir for 30 mins (turns blue, indicating Cu removal). Extract with EtOAc.

Analytical Validation

Successful synthesis must be validated using NMR and MS.

1. ¹H NMR (CDCl₃, 400 MHz) Expectations:

  • Triazole Proton: A distinct singlet appears in the aromatic region, typically δ 7.5 – 8.5 ppm (depending on the azide R-group).

  • Alkyne Proton Disappearance: The sharp singlet for the terminal alkyne proton of starting material 1 (typically δ 3.0–3.5 ppm ) must be completely absent.

  • Methoxy Groups: Two singlets around δ 3.8 – 4.0 ppm (6H total).

  • Aromatic Region: The 5-chloro-2,3-dimethoxy ring protons will show meta-coupling (approx δ 6.8 - 7.2 ppm).

2. Mass Spectrometry (LC-MS):

  • Expect [M+H]⁺ = (MW of Alkyne + MW of Azide).

  • Isotope Pattern: Look for the characteristic Chlorine signature (³⁵Cl:³⁷Cl ratio of 3:1).

Workflow Visualization

Workflow Step1 Reagent Prep (Alkyne 1 + Azide) Step2 Catalyst Addition (CuSO4 + Ascorbate) Step1->Step2 Step3 Reaction (RT, 4-16h) Step2->Step3 Step4 TLC Check (Alkyne consumption) Step3->Step4 Step4->Step3 Incomplete Step5 Workup (NH4OH Wash) Step4->Step5 Complete Step6 Analysis (NMR/MS) Step5->Step6

Figure 2: Experimental workflow for the synthesis of triazoles from 5-Chloro-1-ethynyl-2,3-dimethoxybenzene.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Reaction Stalled Cu(I) oxidation to Cu(II)Add more Na Ascorbate (5 mol%). Purge with N₂.
Low Yield Glaser Coupling (Alkyne dimerization)Ensure strictly anaerobic conditions. Add Cu slowly.
Green Product Residual Copper contaminationWash organic layer with 10% EDTA or NH₄OH solution.
Precipitation Product insoluble in tBuOH/H₂OAdd small amount of DMF or THF to solubilize.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. Link

  • Liang, L., & Astruc, D. (2011). The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "Click" Reaction and its Applications. Coordination Chemistry Reviews. Link

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. Link

Sources

Method

Application Notes &amp; Protocols: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene as a Key Intermediate in Pharmaceutical Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene. We delve into the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene. We delve into the compound's profile, safety considerations, and its pivotal role as a versatile building block in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions are provided, emphasizing the rationale behind procedural steps to ensure reproducibility and success.

Compound Profile and Strategic Importance

5-Chloro-1-ethynyl-2,3-dimethoxybenzene is a polysubstituted aromatic compound featuring three key functional groups that make it a valuable intermediate in medicinal chemistry:

  • The Ethynyl Group: A rigid and linear linker, the terminal alkyne is a highly versatile handle for carbon-carbon bond formation, most notably through Sonogashira cross-coupling reactions.[1][2] This functionality is crucial for accessing a wide array of molecular scaffolds.

  • The Chlorine Atom: Serves as a key recognition element for enzymes or as a site for further functionalization through various cross-coupling methodologies, influencing the compound's electronic properties and metabolic stability.

  • Dimethoxy Substituents: These electron-donating groups modulate the reactivity of the benzene ring and provide hydrogen bond accepting capabilities, which can be critical for molecular recognition at a biological target's active site.

The confluence of these features makes this intermediate particularly well-suited for the construction of scaffolds targeting ATP-binding sites in protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.[3][4][5]

Physicochemical and Safety Data

Proper handling of all chemical reagents is paramount. The table below summarizes key properties and safety information. Always consult the full Safety Data Sheet (SDS) before use.[6][7]

PropertyValueSource / Notes
Molecular Formula C₁₀H₉ClO₂-
Molecular Weight 196.63 g/mol -
Appearance Off-white to light yellow solidTypical for this class of compound.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Keep container tightly closed.
Key Hazards Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[6]
Handling Precautions Work in a well-ventilated fume hood. Wear appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves. Avoid generating dust.[6]
Incompatible Materials Strong oxidizing agents.[7]

Core Application: The Sonogashira Cross-Coupling Reaction

The primary utility of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene lies in its application as a coupling partner in the Sonogashira reaction. This palladium-catalyzed reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a robust and efficient method for constructing complex molecular architectures.[1][8]

Mechanistic Rationale

Understanding the mechanism is key to optimizing reaction conditions. The process involves two interconnected catalytic cycles.[8]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (R-X).

  • Copper Cycle: Copper(I) iodide acts as a co-catalyst, reacting with the terminal alkyne in the presence of a base to form a more reactive copper acetylide intermediate.[9]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex. This is often the rate-determining step.

  • Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the coupled product.

Sonogashira_Mechanism cluster_copper Copper(I) Co-Catalyst Cycle cluster_palladium Palladium Catalyst Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(X)L₂ transmetal_pd R-Pd(II)(C≡CR')L₂ pd_complex->transmetal_pd Transmetalation transmetal_pd->pd0 product R-C≡C-R' transmetal_pd->product Reductive Elimination cu_cycle Copper Cycle alkyne R'-C≡C-H cu_acetylide Cu-C≡C-R' alkyne->cu_acetylide [CuI], Base base Base cu_acetylide->pd_complex Transfers Acetylide aryl_halide Aryl Halide (R-X) aryl_halide->pd_complex Oxidative Addition pd0_return->pd0 Catalyst Regeneration Workflow start Setup reagents Add Reagents (Aryl Bromide, Alkyne, THF) start->reagents degas Degas with N₂/Ar (3 cycles) reagents->degas catalysts Add Catalysts & Base (Pd/Cu, TEA) degas->catalysts reaction Heat to 65 °C Monitor by TLC/LC-MS catalysts->reaction quench Cool & Quench (e.g., sat. NH₄Cl) reaction->quench extract Extract with EtOAc quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify (Column Chromatography) dry->purify end Characterize Product (NMR, MS) purify->end

Caption: Step-by-step workflow for the Sonogashira coupling protocol.

Step-by-Step Protocol
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-N-methylpicolinamide (241 mg, 1.12 mmol) and 5-Chloro-1-ethynyl-2,3-dimethoxybenzene (200 mg, 1.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.

  • Solvent Addition: Add anhydrous THF (10 mL) via syringe. Stir the mixture until all solids are dissolved.

  • Degassing: Subject the solution to three cycles of vacuum/backfill with nitrogen to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Base Addition: Under a positive flow of nitrogen, add copper(I) iodide (19.4 mg, 0.102 mmol), bis(triphenylphosphine)palladium(II) dichloride (35.8 mg, 0.051 mmol), and triethylamine (0.42 mL, 3.06 mmol).

    • Scientist's Note: The use of a pre-catalyst like Pd(PPh₃)₂Cl₂ is common; it is reduced in situ to the active Pd(0) species. Triethylamine acts as both the base to deprotonate the alkyne and a solvent, and it also serves as a scavenger for the HBr generated during the reaction. [1]6. Reaction: Immerse the flask in a preheated oil bath at 65 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the base and copper salts, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure diaryl-acetylene product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Logical Extension: From Intermediate to Advanced Scaffold

The product from the Sonogashira coupling is itself an intermediate, ready for further elaboration. The picolinamide nitrogen, for example, can be used as a handle for cyclization reactions to form more complex heterocyclic systems, a common strategy in drug design.

LogicFlow cluster_step1 Step 1: Core Assembly cluster_step2 Step 2: Scaffold Elaboration start 5-Chloro-1-ethynyl- 2,3-dimethoxybenzene sonogashira Sonogashira Coupling start->sonogashira partner Aryl Halide Partner (e.g., 4-bromo-N-methylpicolinamide) partner->sonogashira intermediate Diaryl-Acetylene Scaffold sonogashira->intermediate cyclization Intramolecular Cyclization (e.g., Pictet-Spengler, etc.) intermediate->cyclization final_scaffold Complex Polycyclic Kinase Inhibitor Core cyclization->final_scaffold

Caption: Logical progression from the starting intermediate to a complex drug scaffold.

Conclusion

5-Chloro-1-ethynyl-2,3-dimethoxybenzene is a high-value, strategically designed intermediate for pharmaceutical synthesis. Its utility is most pronounced in the rapid construction of diaryl-acetylene motifs via the robust and versatile Sonogashira cross-coupling reaction. The protocols and rationale presented herein provide a solid foundation for researchers to leverage this building block in the design and synthesis of novel therapeutics, particularly in the competitive field of kinase inhibitor development.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Valdés, C., et al. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
  • Permana, D., et al. (n.d.). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5-Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. PMC.
  • Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-1,4-dimethoxybenzene.
  • Reddy, T., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Royal Society of Chemistry.
  • Yarmoluk, S., et al. (2016). Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines. PubMed.
  • Hreczycho, G., et al. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI.
  • Kumar, D., et al. (n.d.). Click chemistry inspired one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles and their Src kinase inhibitory activity. DigitalCommons@URI.
  • Pérez-Ramírez, J., et al. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.
  • Various Authors. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate.
  • Smolecule. (n.d.). 1-Chloro-5-ethynyl-2,4-dimethoxybenzene.
  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.
  • Wikipedia. (n.d.). DOx.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

Sources

Application

Application Note: Strategic Synthesis of Substituted Benzofurans from Ethynyl Anisole Derivatives

Executive Summary & Scientific Rationale Benzofurans are privileged pharmacophores found in anti-arrhythmic agents (e.g., Amiodarone), anti-cancer drugs, and natural products. While traditional syntheses often rely on un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Benzofurans are privileged pharmacophores found in anti-arrhythmic agents (e.g., Amiodarone), anti-cancer drugs, and natural products. While traditional syntheses often rely on unstable o-alkynyl phenols, this guide focuses on the robust use of 2-ethynyl anisoles (2-methoxyalkynylbenzenes).

Anisole derivatives offer superior shelf-stability compared to their phenolic counterparts, which are prone to oxidation. However, the transformation requires a specific demethylative cyclization strategy. This application note details three validated methodologies to achieve this transformation, prioritizing high-yield, scalable, and chemically diverse outcomes.

Key Mechanistic Challenge

The core challenge is the cleavage of the chemically inert methyl ether (


) bond during ring closure. Unlike phenols (

), which readily cyclize upon alkyne activation, anisoles require an electrophilic trigger strong enough to generate a reactive oxonium intermediate, followed by a nucleophilic demethylation event.

Mechanistic Pathways & Decision Matrix

To select the appropriate protocol, researchers must understand the underlying mechanism. The pathway involves the activation of the alkyne (


-system) followed by nucleophilic attack by the ether oxygen.
DOT Diagram 1: Demethylative Iodocyclization Mechanism

Figure 1: Mechanistic flow for the conversion of 2-alkynyl anisole to 3-iodobenzofuran via oxonium intermediates.

BenzofuranMechanism Start 2-Ethynyl Anisole (Precursor) Activation Electrophilic Activation (I-I or I-Cl) Start->Activation + I2 / ICl Cyclization 5-endo-dig Cyclization (Nucleophilic Attack) Activation->Cyclization Pi-complex Oxonium Oxonium Intermediate [+O-Me] Cyclization->Oxonium Ring Closure Demethylation SN2 Demethylation (Loss of Me-X) Oxonium->Demethylation + Nucleophile (Cl-, I-) Product 3-Iodobenzofuran (Final Scaffold) Demethylation->Product - MeI

Method Selection Table
FeatureMethod A: Iodocyclization Method B: Lewis Acid (

)
Method C: Transition Metal (Pd)
Primary Reagent

or ICl

or


/

Product 3-Iodobenzofuran Unsubstituted (3-H) Benzofuran2,3-Disubstituted Benzofuran
Mechanism Electrophilic CyclizationDemethylative CyclizationC-H Activation / Insertion
Utility High (Handle for Suzuki/Heck)Moderate (Direct Scaffold)High (Complexity Generation)
Conditions Mild (RT to

)
Harsh (

to RT)
High Temp (

)

Detailed Experimental Protocols

Method A: Electrophilic Iodocyclization (The "Workhorse" Protocol)

Objective: Synthesis of 3-iodobenzofurans. This is the most versatile protocol as the resulting C3-iodide serves as a handle for further cross-coupling.

Scientific Grounding: This method relies on the "soft" electrophilicity of iodine to activate the alkyne. The subsequent demethylation is driven by the iodide counterion acting as a nucleophile on the methyl group of the oxonium species.

Reagents:

  • Substrate: 2-(Phenylethynyl)anisole (1.0 equiv)

  • Electrophile: Iodine (

    
    ) (2.0 equiv) or Iodine Monochloride (ICl) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Saturated aq.

    
    
    

Protocol Steps:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(phenylethynyl)anisole (1.0 mmol) in anhydrous DCM (5 mL).

  • Activation:

    • Option 1 (

      
      ): Add 
      
      
      
      (2.0 mmol, 508 mg) in one portion.
    • Option 2 (ICl): Cool to

      
       and add ICl (1.2 mmol) dropwise. Note: ICl is more reactive and preferred for electron-deficient rings.
      
  • Reaction: Stir the dark violet/brown solution at room temperature. Monitor by TLC (usually 1–4 hours).

    • Checkpoint: Disappearance of the starting material spot and appearance of a more polar fluorescent spot (benzofuran).

  • Workup: Dilute with DCM (20 mL) and pour into a separatory funnel containing sat.

    
     (15 mL). Shake vigorously until the iodine color disappears (solution turns pale yellow/clear).
    
  • Isolation: Extract the aqueous layer with DCM (

    
    ). Combine organics, dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

Yield Expectation: 75–92%

Method B: Lewis Acid-Mediated Demethylative Cyclization

Objective: Direct synthesis of benzofurans without halogen incorporation at C3.

Scientific Grounding: Strong Lewis acids like Boron Tribromide (


) coordinate to the ether oxygen, increasing the leaving group ability of the methyl group and activating the aromatic ring for intramolecular attack on the alkyne.

Protocol Steps:

  • Setup: Flame-dry a flask under Argon atmosphere. Dissolve 2-(phenylethynyl)anisole (1.0 mmol) in anhydrous DCM (10 mL).

  • Addition: Cool the solution to

    
     (Dry ice/Acetone bath).
    
  • Reagent: Add

    
     (1.0 M in DCM, 1.2 mL, 1.2 equiv) dropwise over 5 minutes.
    
  • Cyclization: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench: Cool to

    
    . Carefully quench with sat. 
    
    
    
    (gas evolution will occur).
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    

Critical Note: If the alkyne is terminal, this method may lead to polymerization. It works best with internal alkynes (e.g., 2-alkynyl anisoles).

Optimization & Troubleshooting Workflow

Use the following logic flow to troubleshoot low yields or side reactions.

DOT Diagram 2: Optimization Logic

Figure 2: Decision tree for troubleshooting cyclization failures.

Optimization Problem Low Yield / No Reaction CheckSM Is SM consumed? Problem->CheckSM Reactivity Increase Electrophilicity Switch I2 to ICl or BBr3 CheckSM->Reactivity No SideProducts Analyze Side Products CheckSM->SideProducts Yes No No Yes Yes Polymer Polymerization? Dilute Reaction (0.05M) SideProducts->Polymer Hydrolysis Ether Cleavage only? Check Water Content SideProducts->Hydrolysis

References

  • Larock, R. C., et al. (2005). "Synthesis of Substituted Quinolines and Benzofurans by Electrophilic Cyclization." The Journal of Organic Chemistry. Source:

  • Yue, D., & Larock, R. C. (2002). "Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes." The Journal of Organic Chemistry. Source:

  • Raminelli, C., et al. (2017).[1] "Benzofuran synthesis through iodocyclization reactions: recent advances." MedCrave Online. Source:

  • Korich, A. L., et al. (2013). "How Does BBr3 Cyclize o-Alkynylanisoles to Form Benzofurans?" ScholarWorks@GVSU. Source:

Disclaimer: The protocols described herein involve the use of hazardous chemicals, including halogens and strong Lewis acids. All experiments should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Sources

Method

Application Notes and Protocols: Cross-Coupling Reactions of 5-Chloro-Substituted Phenylacetylenes

Introduction Substituted phenylacetylenes are pivotal building blocks in the synthesis of a wide array of functional materials and pharmaceutical agents. The unique linear geometry and rich reactivity of the alkyne moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted phenylacetylenes are pivotal building blocks in the synthesis of a wide array of functional materials and pharmaceutical agents. The unique linear geometry and rich reactivity of the alkyne moiety make them ideal precursors for creating complex molecular architectures. Among these, 5-chloro-substituted phenylacetylenes present a particularly interesting class of substrates. The chloro-substituent, while traditionally considered less reactive in cross-coupling reactions compared to its bromo and iodo counterparts, offers advantages in terms of cost-effectiveness and availability.[1] Furthermore, the chloro group can serve as a handle for sequential, site-selective functionalization, enabling the synthesis of highly complex molecules.

This guide provides a comprehensive overview of the cross-coupling reactions of 5-chloro-substituted phenylacetylenes, with a focus on practical applications for researchers, scientists, and drug development professionals. We will delve into the mechanistic nuances, provide field-proven protocols, and offer insights into overcoming the challenges associated with the activation of the C-Cl bond.

The Challenge and Opportunity of Aryl Chlorides

The activation of the carbon-chlorine (C-Cl) bond in aryl chlorides is a significant hurdle in cross-coupling chemistry.[2] The inherent strength and low polarity of the C-Cl bond make oxidative addition to a low-valent metal catalyst, the rate-determining step in many catalytic cycles, energetically demanding.[3] Historically, this has limited the utility of aryl chlorides in favor of more reactive aryl bromides and iodides.[1]

However, the economic and environmental benefits of utilizing readily available aryl chlorides have driven the development of highly active catalyst systems.[1][4] The key to unlocking the reactivity of aryl chlorides lies in the rational design of catalyst systems, particularly the choice of ligands and reaction conditions.[2][4] Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have emerged as particularly effective in promoting the oxidative addition of palladium(0) to the C-Cl bond.[2][4] These ligands stabilize the catalytically active species and increase the electron density on the metal center, facilitating the cleavage of the robust C-Cl bond.[2]

Key Cross-Coupling Reactions and Protocols

This section details the application of three major cross-coupling reactions—Sonogashira, Suzuki, and Heck—to 5-chloro-substituted phenylacetylenes. For each reaction, we provide a detailed, step-by-step protocol, a discussion of the underlying mechanism, and a table summarizing typical reaction parameters.

Sonogashira Coupling: Forging Carbon-Carbon sp-sp2 Bonds

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is of paramount importance in the synthesis of conjugated enynes and arylalkynes, which are common motifs in natural products and pharmaceuticals.[6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5]

Mechanistic Overview

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[5] The palladium cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species. Concurrently, the copper cycle involves the deprotonation of the terminal alkyne by the base, followed by the formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, forming a Pd(II)-alkynyl-aryl intermediate. Reductive elimination from this intermediate yields the desired coupled product and regenerates the Pd(0) catalyst.[5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-Cl(L2) HC≡CR HC≡CR HC≡CR->Cu-C≡CR Base, CuX Base Base CuX CuX

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of 5-Chloro-2-ethynyl-1-methyl-1H-imidazole with Phenylacetylene

Materials:

  • 5-Chloro-2-ethynyl-1-methyl-1H-imidazole

  • Phenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-chloro-2-ethynyl-1-methyl-1H-imidazole (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) via syringe, followed by phenylacetylene (1.2 mmol).

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XPhosXPhos is a bulky, electron-rich ligand that promotes the challenging oxidative addition of the aryl chloride.[2]
Co-catalyst CuIFacilitates the formation of the copper acetylide, increasing the reaction rate.[5]
Base Cs₂CO₃A strong inorganic base is required to deprotonate the terminal alkyne.
Solvent DMFA polar aprotic solvent that helps to solubilize the reagents and catalyst.
Temperature 100 °CElevated temperatures are often necessary to overcome the activation barrier for C-Cl bond cleavage.
Suzuki-Miyaura Coupling: Constructing Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[7] It is particularly valuable for the synthesis of biaryls, which are prevalent structures in pharmaceuticals and advanced materials.[4][7]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] First, the palladium(0) catalyst undergoes oxidative addition with the aryl chloride to form a Pd(II) complex. In the presence of a base, the organoboron reagent is activated, facilitating the transfer of the organic group from boron to the palladium center in the transmetalation step. Finally, reductive elimination from the resulting diorganopalladium(II) complex affords the biaryl product and regenerates the Pd(0) catalyst.[8][9]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Cl(L2) Base Base Base->Ar'-B(OR)2 Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 1-Chloro-3-ethynyl-5-nitrobenzene with Phenylboronic Acid

Materials:

  • 1-Chloro-3-ethynyl-5-nitrobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a Schlenk tube, combine 1-chloro-3-ethynyl-5-nitrobenzene (1.0 mmol), phenylboronic acid (1.5 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent and Base Addition: Add anhydrous toluene (4 mL) and a solution of potassium phosphate (3.0 mmol) in water (1 mL).

  • Reaction: Vigorously stir the biphasic mixture at 80 °C. Monitor the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool to room temperature and dilute with ethyl acetate (15 mL).

  • Extraction: Wash the organic layer with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosSPhos is another highly effective bulky, electron-rich phosphine ligand for activating aryl chlorides.[4]
Base K₃PO₄A moderately strong base is required to activate the boronic acid for transmetalation.[4]
Solvent Toluene/WaterA biphasic solvent system is often used in Suzuki couplings to facilitate the dissolution of both organic and inorganic reagents.
Temperature 80 °CModerate heating is typically sufficient to promote the reaction with a highly active catalyst system.
Heck-Mizoroki Coupling: Alkenylation of Aryl Halides

The Heck-Mizoroki reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10] It provides a powerful tool for the synthesis of substituted alkenes, which are valuable intermediates in organic synthesis.[3][10]

Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving: 1) Oxidative addition of the aryl chloride to a Pd(0) complex.[3] 2) Coordination of the alkene to the resulting Pd(II) complex. 3) Migratory insertion of the alkene into the palladium-aryl bond.[3] 4) β-Hydride elimination to form the substituted alkene product and a hydridopalladium(II) complex.[3] 5) Reductive elimination of HX with the help of a base to regenerate the Pd(0) catalyst.[11]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Alkene Complex Ar-Pd(II)-Cl(L2)(Alkene) Ar-Pd(II)-Cl(L2)->Alkene Complex Alkene Coordination Insertion Product R-CH(Ar)-CH2-Pd(II)-Cl(L2) Alkene Complex->Insertion Product Migratory Insertion Alkene Product Ar-CH=CHR Insertion Product->Alkene Product β-Hydride Elimination H-Pd(II)-Cl(L2) H-Pd(II)-Cl(L2) Insertion Product->H-Pd(II)-Cl(L2) β-Hydride Elimination H-Pd(II)-Cl(L2)->Pd(0)L2 Reductive Elimination (with Base) Base Base

Caption: Catalytic cycle of the Heck-Mizoroki coupling reaction.

Detailed Protocol: Heck-Mizoroki Coupling of 4-Chloro-1-ethynyl-2-fluorobenzene with Styrene

Materials:

  • 4-Chloro-1-ethynyl-2-fluorobenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous Acetonitrile (MeCN)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a sealed tube, add 4-chloro-1-ethynyl-2-fluorobenzene (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Purge the tube with nitrogen or argon.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C. Monitor the reaction by GC-MS.

  • Workup: After completion, cool the reaction to ambient temperature. Filter the mixture through a pad of celite to remove the palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / P(o-tol)₃A less bulky phosphine ligand compared to those used for Sonogashira and Suzuki couplings can be effective for the Heck reaction of some aryl chlorides.
Base Et₃NAn organic base is used to neutralize the HX generated during the catalytic cycle.[11]
Solvent AcetonitrileA polar aprotic solvent suitable for the Heck reaction.
Temperature 120 °CHigher temperatures are often required for the Heck reaction of less reactive aryl chlorides.

Conclusion

The cross-coupling reactions of 5-chloro-substituted phenylacetylenes represent a powerful and increasingly accessible strategy for the synthesis of complex organic molecules. Advances in catalyst design, particularly the development of bulky, electron-rich ligands, have largely overcome the challenge of C-Cl bond activation. The Sonogashira, Suzuki-Miyaura, and Heck-Mizoroki reactions provide versatile and reliable methods for the functionalization of these important building blocks. By understanding the mechanistic principles and following robust, well-defined protocols, researchers can effectively leverage the unique properties of 5-chloro-substituted phenylacetylenes in their synthetic endeavors, paving the way for new discoveries in drug development and materials science.

References

  • The Crucial Role of Bulky Ligands in the Activation of Aryl Chlorides for Cross-Coupling Reactions - Benchchem.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor.
  • Palladium-Catalyzed Cross-Couplings of Alkyllithiums with Aryl Chlorides.
  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Publications.
  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides | Journal of the American Chemical Society.
  • Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides - ResearchGate.
  • Cross-Coupling Reactions of Aryl Chlorides with Organochlorosilanes: Highly Effective Methods for Arylation or Alkenylation of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
  • Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
  • Heck Reaction - Alfa Chemistry.
  • Heck Coupling - YouTube. Available at: [Link]

  • LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates - PMC. Available at: [Link]

  • New ligands that promote cross-coupling reactions between aryl halides and unactivated arenes. | Semantic Scholar. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]

  • Sonogashira reaction of 5-chloro-2-iodoaniline with hydroxyl-pheylacetylene. - ResearchGate. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama - YouTube. Available at: [Link]

  • Heck reaction - Wikipedia. Available at: [Link]

  • Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions.
  • Advances in Cross-Coupling Reactions - MDPI. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC. Available at: [Link]

  • Sonogashira reactions of aryl chlorides with phenylacetylenecat- alyzed by MgAl-LDH-2. [a].
  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Cross-Coupling Reactions: A Practical Guide - ResearchGate. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Cu-catalyzed tandem cross-coupling/cyclization of aryl diazophosphonates with phenylacetylene derivatives - Chemical Communications (RSC Publishing). Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl) - ACS Publications - American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Reaction mechanism study on reactions of phenylacetylenes with HSnEt3 promoted by B(C6F5)3 with and without DABCO - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes - RWTH Publications. Available at: [Link]

Sources

Application

Application Note: Functionalization of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene Scaffold

Executive Summary & Scaffold Analysis The 5-Chloro-1-ethynyl-2,3-dimethoxybenzene scaffold represents a high-value pharmacophore intermediate, sharing structural homology with various kinase inhibitors and psychotropic p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The 5-Chloro-1-ethynyl-2,3-dimethoxybenzene scaffold represents a high-value pharmacophore intermediate, sharing structural homology with various kinase inhibitors and psychotropic phenethylamines. Its utility lies in its bifunctional orthogonality :

  • C1-Ethynyl Group: A highly reactive terminal alkyne ready for "Click" chemistry (CuAAC), Sonogashira coupling, or hydration.

  • C5-Chloride: A deactivated, electron-rich aryl halide requiring specialized catalytic systems for functionalization.

  • 2,3-Dimethoxy Core: Provides significant electron density to the ring, influencing the reactivity of both handles.

Critical Mechanistic Insight: The methoxy group at the C2 position is para to the C5-chloride. Through resonance (+M effect), the oxygen lone pair increases electron density at the C-Cl bond. This makes the oxidative addition of Palladium(0) into the C-Cl bond significantly more difficult than in neutral aryl chlorides. Consequently, standard catalytic protocols (e.g., Pd(PPh₃)₄) will fail at the C5 position. Successful functionalization requires the use of electron-rich, bulky phosphine ligands (e.g., XPhos, Buchwald precatalysts) to facilitate the catalytic cycle.

Strategic Reaction Pathways

The recommended workflow prioritizes the terminal alkyne due to its higher kinetic lability. Attempting to functionalize the chloride first without protecting the alkyne will lead to polymerization or competitive side reactions.

Pathway Map (DOT Visualization)

G cluster_legend Reactivity Hierarchy Start 5-Chloro-1-ethynyl- 2,3-dimethoxybenzene Triazole 1,2,3-Triazole Derivative (Bioactive Core) Start->Triazole Path A: CuAAC (R-N3, Cu(I)) InternalAlkyne Diaryl Alkyne (Extended Conjugation) Start->InternalAlkyne Path B: Sonogashira (Ar-I, Pd/Cu) Biaryl Biaryl/Heterobiaryl (Via Suzuki/Buchwald) Triazole->Biaryl Path C: C-Cl Activation (Pd-XPhos/BrettPhos) InternalAlkyne->Biaryl Path C: C-Cl Activation (Pd-XPhos/BrettPhos) Legend1 Green Arrow: High Kinetic Favorability (RT) Legend2 Red Dashed: High Activation Barrier (>100°C)

Figure 1: Divergent synthesis map. The green path (Alkyne) should be executed before the red path (Chloride) to avoid chemoselectivity issues.

Detailed Experimental Protocols

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Installation of a triazole isostere at C1. Rationale: The electron-rich nature of the dimethoxy ring does not significantly hamper the alkyne's reactivity in CuAAC. A solvent system capable of solubilizing the lipophilic scaffold is required.

Materials:

  • Scaffold: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene (1.0 equiv)

  • Azide Partner: R-N₃ (1.1 equiv)

  • Catalyst: CuSO₄·5H₂O (5 mol%)

  • Ligand/Reductant: Sodium Ascorbate (10 mol%) + TBTA (Ligand, 5 mol% - Optional but recommended to protect Cu(I))

  • Solvent: t-BuOH/H₂O (1:1 v/v) or DMF/H₂O if solubility is poor.

Step-by-Step:

  • Dissolution: In a 20 mL scintillation vial, dissolve the alkyne scaffold (100 mg, 0.51 mmol) and the azide partner in 2 mL of t-BuOH.

  • Catalyst Prep: In a separate tube, dissolve CuSO₄ (6.4 mg) and Sodium Ascorbate (10 mg) in 2 mL of deionized water. The solution should turn bright yellow (formation of Cu(I)).

  • Initiation: Add the aqueous catalyst solution to the organic vial. Cap and stir vigorously at Room Temperature (RT) for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The alkyne spot should disappear.

  • Workup: Dilute with EtOAc (20 mL), wash with 10% NH₄OH (to remove Cu), then brine. Dry over Na₂SO₄.

  • Purification: Silica gel chromatography.

Self-Validating Check: The formation of the 1,4-disubstituted triazole is highly regioselective. A proton NMR singlet around


 7.5–8.5 ppm (triazole C-H) confirms the product.
Protocol B: Sonogashira Coupling (Alkyne Functionalization)

Objective: Extending the carbon skeleton at C1. Rationale: We use the scaffold as the nucleophile (alkyne) and an external aryl iodide as the electrophile. Since the scaffold contains a chloride, we must use mild conditions (RT) to ensure the Pd catalyst reacts only with the external Aryl-Iodide and not the scaffold's own C5-Chloride.

Materials:

  • Scaffold: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene (1.0 equiv)

  • Partner: Aryl Iodide (Ar-I) (1.1 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2–5 mol%)

  • Co-Catalyst: CuI (5 mol%)

  • Base: Et₃N or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: THF or DMF (degassed).

Step-by-Step:

  • Degassing: Sparge the solvent (THF) with Argon for 15 minutes. Oxygen promotes Glaser homocoupling (dimerization of the scaffold), which is the primary failure mode.

  • Assembly: Add scaffold, Ar-I, Pd catalyst, and CuI to a dry flask under Argon.

  • Addition: Add the degassed solvent and base via syringe.

  • Reaction: Stir at Room Temperature. Do not heat. Heating may trigger the activation of the C5-chloride or ligand exchange.

  • Workup: Filter through a celite pad to remove Pd/Cu. Concentrate and purify via column chromatography.[1]

Protocol C: Activation of C5-Chloride (Suzuki-Miyaura)

Objective: Functionalization of the deactivated C5 position. Pre-requisite: The C1-alkyne must be already reacted (e.g., to a triazole) or protected (e.g., TIPS), as terminal alkynes are incompatible with the strong bases and heat required here.

Rationale: As noted in the analysis, the C5-Cl bond is electron-rich. Standard oxidative addition is rate-limiting. We utilize Buchwald's XPhos or SPhos ligands, which are designed to facilitate oxidative addition into difficult aryl chlorides.

Materials:

  • Substrate: C1-functionalized-5-chloro-2,3-dimethoxybenzene (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: XPhos (Dicyclohexyl[2',4',6'-triisopropyl[1,1'-biphenyl]-2-yl]phosphine) (4–8 mol%)

    • Alternative: XPhos Pd G2 Precatalyst (highly recommended for reproducibility).

  • Base: K₃PO₄ (3.0 equiv) - Anhydrous.

  • Solvent: 1,4-Dioxane/H₂O (4:1).

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Solvent Prep: Degas 1,4-Dioxane/Water mixture vigorously.

  • Loading: Load the substrate, boronic acid, Pd source, ligand (or precatalyst), and base solid into the tube under a counter-flow of Argon.

  • Reaction: Seal the tube. Heat to 100°C for 12–18 hours.

    • Note: Unlike the alkyne reaction, this requires significant thermal energy to overcome the activation barrier of the electron-rich C-Cl bond.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1][2]

  • Troubleshooting: If conversion is low, switch the solvent to n-Butanol or Toluene and increase temperature to 110°C.

Data Summary & Comparison

ParameterC1-Alkyne FunctionalizationC5-Chloride Functionalization
Primary Reaction CuAAC, SonogashiraSuzuki, Buchwald-Hartwig
Reactivity Level High (Kinetic control)Low (Thermodynamic control)
Key Obstacle Glaser Homocoupling (requires O₂ exclusion)Electron-rich ring deactivates C-Cl bond
Catalyst Req. Cu(I) or Pd(PPh₃)₄Pd-XPhos / Pd-SPhos (Mandatory)
Temperature RT to 40°C80°C to 110°C
Order of Ops Step 1 Step 2 (or protect Alkyne first)

References

  • Sonogashira Coupling of Electron-Rich Chlorides

    • Yi, C., Hua, R. (2006). "Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal."[3] Chemical Communications.[3]

  • Mechanistic Insight on Alkynes and Chlorides

    • Chinchilla, R., Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
  • Buchwald-Hartwig/Suzuki on Deactivated Chlorides

    • Martin, R., Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
  • Triazole Synthesis (CuAAC)

    • Meldal, M., Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews.

Sources

Method

Application Note: Strategic Utilization of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene in Medicinal Chemistry

Executive Summary This application note details the strategic implementation of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene (hereafter referred to as Compound A ) as a high-value pharmacophore in drug discovery. Distinguishe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene (hereafter referred to as Compound A ) as a high-value pharmacophore in drug discovery. Distinguished by its electron-rich 2,3-dimethoxy motif and the metabolically stable 5-chloro substituent, Compound A serves as a critical intermediate in the synthesis of Type II Kinase Inhibitors (targeting FGFR/VEGFR) and Tubulin Polymerization Inhibitors .

This guide provides validated protocols for utilizing Compound A in Palladium-catalyzed cross-couplings and Copper-catalyzed azide-alkyne cycloadditions (CuAAC), emphasizing reaction optimization to suppress Glaser homocoupling side reactions common to electron-rich aryl alkynes.

Chemical Profile & Mechanistic Rationale[1]

Structural Significance
  • 2,3-Dimethoxy Pattern: Mimics the pharmacophoric features of natural products (e.g., Combretastatin A-4), enhancing solubility and providing hydrogen bond acceptors for the ATP-binding pocket of kinases [1].

  • 5-Chloro Substituent: Increases lipophilicity (

    
    ) and blocks metabolic oxidation at the position para to the C-2 methoxy, extending in vivo half-life (
    
    
    
    ) [2].
  • Terminal Alkyne: A versatile "molecular handle" for Sonogashira couplings (creating rigid

    
     linkers) or Click chemistry (creating triazole bioisosteres).
    
Retrosynthetic Pathway & Utility

The following diagram illustrates the divergence of Compound A into three primary medicinal chemistry scaffolds.

G Start 5-Chloro-1-ethynyl- 2,3-dimethoxybenzene (Compound A) Rxn1 Sonogashira Coupling Start->Rxn1 Rxn2 CuAAC (Click Chem) Start->Rxn2 Rxn3 Cyclization (Au/Ag Cat) Start->Rxn3 Prod1 Diarylalkynes (Kinase Inhibitors) Rxn1->Prod1 + Aryl Halide Prod2 1,2,3-Triazoles (PROTAC Linkers) Rxn2->Prod2 + Azide Prod3 Isocoumarins/ Indoles Rxn3->Prod3 Intramolecular

Figure 1: Divergent synthetic utility of Compound A in generating bioactive scaffolds.

Experimental Protocols

Protocol A: Optimized Sonogashira Coupling (Kinase Scaffold Synthesis)

Objective: Coupling Compound A with a heteroaryl halide (e.g., 4-iodo-1H-pyrrolo[2,3-b]pyridine) to form a kinase inhibitor core. Challenge: Electron-rich alkynes are prone to oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen [3].

Reagents & Materials
  • Substrate: Compound A (1.0 equiv)

  • Partner: Heteroaryl Iodide (1.1 equiv)

  • Catalyst:

    
     (3 mol%)[1]
    
  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (

    
    ) / Tetrahydrofuran (THF) (1:3 ratio)
    
  • Atmosphere: Argon (Strictly deoxygenated)

Step-by-Step Methodology
  • Degassing (Critical): Sparge the THF/

    
     mixture with Argon for 20 minutes before adding reagents. Oxygen presence is the primary cause of yield loss via dimer formation.
    
  • Catalyst Pre-loading: To a flame-dried Schlenk flask, add the Heteroaryl Iodide (1.1 equiv),

    
    , and CuI.
    
  • Solvent Addition: Cannulate the degassed solvent mixture into the flask. Stir gently until solids are suspended.

  • Alkyne Addition: Add Compound A (1.0 equiv) dropwise as a solution in degassed THF over 10 minutes.

    • Note: Slow addition maintains a low concentration of the free alkyne relative to the catalyst, favoring cross-coupling over homocoupling.

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by LC-MS (Target M+H peak).

  • Work-up: Filter through a Celite pad to remove Pd/Cu residues. Wash with EtOAc. Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Data: Solvent System Comparison
Solvent SystemYield (%)Glaser Dimer (%)Reaction Time
THF/Et3N (3:1) 88% < 2% 4 h
DMF/Et3N (3:1)72%15%3 h
Toluene/Et3N65%5%12 h
Protocol B: Regioselective 1,2,3-Triazole Synthesis (Click Chemistry)

Objective: Synthesis of a bioisostere or PROTAC linker using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Mechanism: The electron-rich nature of Compound A accelerates the formation of the Cu-acetylide intermediate [4].

Reagents
  • Compound A (1.0 equiv)

  • Azide derivative (

    
    ) (1.0 equiv)
    
  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH/H2O (1:1)

Methodology
  • Dissolve Compound A and the azide partner in t-BuOH.

  • Dissolve

    
     and Sodium Ascorbate separately in water.
    
  • Add the azide/alkyne solution to the aqueous catalyst solution. The mixture should turn heterogeneous (cloudy).

  • Stir vigorously at Room Temperature (RT) for 12 hours.

  • Validation: The reaction is complete when the alkyne peak (approx. 2100 cm⁻¹) disappears in IR spectroscopy.

  • Purification: Dilute with water; the product often precipitates. If not, extract with DCM.

Troubleshooting & Critical Parameters

Glaser Homocoupling Suppression

If LC-MS shows a dimer mass (


), the reaction environment contains oxygen.
  • Solution: Switch to a "Copper-Free" Sonogashira variant using

    
     (5 mol%) and 
    
    
    
    in Toluene at 80°C. This eliminates the copper oxidative cycle entirely [5].
Purification of 5-Chloro-2,3-dimethoxy Intermediates

The 2,3-dimethoxy motif makes these compounds prone to "streaking" on silica gel due to Lewis basicity.

  • Protocol Adjustment: Pre-treat the silica column with 1% Triethylamine in Hexanes before loading the sample. This neutralizes acidic sites on the silica.

References

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[2] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666–1672. Link

  • Smith, D. A., & Jones, B. C. (1992). Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes. Biochemical Pharmacology, 44(11), 2089–2098. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

  • Gelest, Inc. (2020). Alkyne Coupling Protocols & Applications. Link(General Reference for Cu-free protocols).

Disclaimer: This document is for research purposes only. All synthesis should be performed in a fume hood by trained personnel.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Reactivity of Terminal Alkynes in Chlorinated Dimethoxybenzenes

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and reactivity of terminal alkynes in the presence of chlorinated dimethoxybenzene compounds. As these electron-rich aryl chlorides present unique challenges, this resource is designed to help you navigate potential pitfalls and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira coupling reaction between a terminal alkyne and a chlorinated dimethoxybenzene failing or giving low yields?

A1: Chlorinated dimethoxybenzenes are electron-rich aryl chlorides, which are notoriously challenging substrates for Sonogashira couplings. The electron-donating methoxy groups decrease the electrophilicity of the carbon-chlorine bond, making the oxidative addition step, which is often rate-limiting, difficult for the palladium catalyst.[1] Standard Sonogashira conditions are often insufficient. Success typically requires a more robust catalytic system, including the use of specialized, bulky, and electron-rich phosphine ligands to enhance catalyst activity.[2][3]

Q2: I'm observing a significant amount of a byproduct with a mass double that of my starting alkyne. What is it and how can I prevent it?

A2: This byproduct is most likely the homocoupled dimer of your terminal alkyne, a result of the Glaser coupling reaction.[4] This is a common side reaction, especially when using a copper(I) co-catalyst, as it promotes the oxidative dimerization of the alkyne.[5] To minimize this, it is often recommended to switch to copper-free Sonogashira conditions.[6] Running the reaction under a strictly inert atmosphere is also crucial to prevent oxidation.

Q3: Can the terminal alkyne deprotonate and react directly with the chlorinated dimethoxybenzene without a palladium catalyst?

A3: Direct nucleophilic aromatic substitution (SNAr) of an aryl chloride by an acetylide is generally unfavorable unless the aromatic ring is activated by strong electron-withdrawing groups.[7] Dimethoxybenzenes, being electron-rich, are not predisposed to this reaction pathway. However, under very strong basic conditions and high temperatures, the formation of a highly reactive aryne intermediate via elimination of HCl is a possibility, which could then be trapped by the acetylide.[8][9]

Q4: Are there any concerns about the stability of the dimethoxybenzene moiety under typical Sonogashira conditions?

A4: While generally stable, aryl ethers can undergo palladium-catalyzed C-O bond activation, although this is less common than C-Cl activation.[10][11] Under harsh conditions (high temperatures, prolonged reaction times), there is a potential for side reactions involving the methoxy groups, such as demethylation. It is crucial to monitor your reaction for byproducts that may arise from the degradation of the dimethoxybenzene core.

Troubleshooting Guides

Guide 1: Low or No Yield in Sonogashira Coupling

This guide will walk you through a systematic approach to troubleshoot a failing Sonogashira coupling reaction with a chlorinated dimethoxybenzene.

Step 1: Catalyst and Ligand Evaluation

The choice of catalyst and ligand is paramount for activating the inert C-Cl bond of an electron-rich aryl chloride.

  • Protocol:

    • Initial Screening: If using a standard catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, consider switching to a more active system.

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. A comparison of commonly used ligands is provided in the table below.

    • Catalyst Loading: For challenging substrates, increasing the catalyst loading to 2-5 mol% may be necessary.

LigandStructureKey FeaturesRecommended Application
XPhos

Highly bulky and electron-rich biaryl phosphine.Excellent for activating aryl chlorides.
SPhos

Similar to XPhos with high activity.A strong alternative for challenging couplings.
P(t-Bu)₃

A simple but effective bulky, electron-rich phosphine.Often used in copper-free protocols.

Step 2: Optimizing Reaction Conditions

Temperature and base selection are critical for driving the reaction to completion while minimizing side reactions.

  • Protocol:

    • Temperature: Gradually increase the reaction temperature. For aryl chlorides, temperatures between 80-120 °C are often required.[12] Use a sealed reaction vessel to prevent the loss of volatile reagents.

    • Base Selection: The base deprotonates the terminal alkyne and neutralizes the HX byproduct.[13] For copper-free conditions, inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective. If using an amine base, ensure it is dry and consider that sterically hindered secondary amines can sometimes inhibit the reaction.

    • Solvent: Use anhydrous, degassed solvents. Aprotic polar solvents like DMF, dioxane, or toluene are common choices.

Guide 2: Minimizing Glaser Homocoupling

The formation of alkyne dimers is a frequent issue that can consume your starting material and complicate purification.

Step 1: Transition to Copper-Free Conditions

The most effective way to prevent Glaser coupling is to eliminate the copper co-catalyst.[6]

  • Protocol:

    • Catalyst System: Utilize a palladium catalyst with a bulky, electron-rich ligand (see Guide 1, Step 1).

    • Base: Employ an appropriate base for copper-free conditions, such as an inorganic carbonate (Cs₂CO₃, K₃PO₄) or a hindered amine base.

    • Inert Atmosphere: Meticulously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

Step 2: Controlled Alkyne Addition

If you must use a copper-containing system, controlling the concentration of the free alkyne can suppress dimerization.

  • Protocol:

    • Syringe Pump Addition: Dissolve the terminal alkyne in a suitable solvent and add it slowly to the reaction mixture over several hours using a syringe pump. This maintains a low steady-state concentration of the alkyne, favoring the cross-coupling pathway over homocoupling.

Visualizing Key Processes

To better understand the competing reactions, the following diagrams illustrate the desired Sonogashira pathway and the undesired Glaser coupling side reaction.

Sonogashira_vs_Glaser cluster_sonogashira Desired Sonogashira Pathway cluster_glaser Undesired Glaser Coupling S_Start Terminal Alkyne + Chlorinated Dimethoxybenzene S_Pd_Activation Pd(0) Oxidative Addition to Ar-Cl S_Start->S_Pd_Activation Pd Catalyst S_Cu_Acetylide Formation of Copper Acetylide S_Start->S_Cu_Acetylide Base, Cu(I) S_Transmetalation Transmetalation to Pd(II) S_Pd_Activation->S_Transmetalation S_Cu_Acetylide->S_Transmetalation S_Reductive_Elim Reductive Elimination S_Transmetalation->S_Reductive_Elim S_Product Coupled Product S_Reductive_Elim->S_Product G_Start Terminal Alkyne G_Cu_Acetylide Formation of Copper Acetylide G_Start->G_Cu_Acetylide Base, Cu(I) G_Oxidation Oxidative Dimerization G_Cu_Acetylide->G_Oxidation Oxidant (e.g., O₂) G_Product Homocoupled Dimer G_Oxidation->G_Product

Caption: Competing Sonogashira and Glaser coupling pathways.

Potential Side Reactions and Their Mitigation

Beyond the common issues, be aware of other potential side reactions that can affect your experiment's outcome.

Side_Reactions cluster_main Main Reaction Components cluster_side Potential Side Reactions Terminal Alkyne Terminal Alkyne Chlorinated Dimethoxybenzene Chlorinated Dimethoxybenzene Aryne Aryne Formation Chlorinated Dimethoxybenzene->Aryne Demethylation Demethylation of Methoxy Group Chlorinated Dimethoxybenzene->Demethylation Pd Catalyst Pd Catalyst Pd Catalyst->Demethylation High Temp Prolonged Heating Ligand_Deg Ligand Degradation Pd Catalyst->Ligand_Deg High Temp Oxidative Conditions Base Base Base->Aryne Strong Base High Temp

Sources

Optimization

preventing polymerization of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 5-Chloro-1-ethynyl-2,3-dimethoxybenzene. As Senior Application Scientists, we understand the unique chal...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Chloro-1-ethynyl-2,3-dimethoxybenzene. As Senior Application Scientists, we understand the unique challenges posed by reactive intermediates in complex syntheses. This guide is structured to provide not just protocols, but a foundational understanding of the causality behind the unwanted polymerization of this substituted phenylacetylene. Our goal is to empower you with the knowledge to anticipate, diagnose, and prevent issues, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the "Why"

This section addresses the fundamental principles governing the stability and reactivity of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene.

Q1: Why is 5-Chloro-1-ethynyl-2,3-dimethoxybenzene prone to polymerization?

The primary site of reactivity is the terminal ethynyl (acetylene) group. This C≡C triple bond is electron-rich and can react via several mechanisms to form long-chain polymers. Phenylacetylene and its derivatives are known to undergo polymerization in the presence of metal catalysts, heat, light, and radical initiators.[1] The resulting polyene structures are often highly colored, insoluble, and can complicate reaction workups and product purification.

Q2: What are the primary triggers for polymerization in a laboratory setting?

There are four main pathways that can initiate polymerization. Understanding these triggers is the first step toward prevention.

  • Radical Polymerization: Initiated by stray radicals, which can be generated by heat, UV light, or exposure to atmospheric oxygen. Radical scavenger compounds are specifically designed to intercept these reactive species and prevent the polymerization chain reaction from starting.[2][3]

  • Metal-Catalyzed Polymerization: Many transition metals, particularly copper (Cu) and palladium (Pd) salts commonly used in cross-coupling reactions (e.g., Sonogashira coupling), are effective catalysts for acetylene polymerization.[4][5][6] This is a critical consideration, as the very reagents used to functionalize the alkyne can also be the cause of its degradation.

  • Oxidative Coupling (Glaser Coupling): In the presence of a copper(I) catalyst and an oxidant, typically atmospheric oxygen, terminal alkynes like this one can undergo oxidative homocoupling to form a 1,3-diyne.[7][8] This dimer is often more reactive than the starting monomer and can rapidly lead to insoluble polymeric materials.

  • Thermal and Acid/Base-Catalyzed Polymerization: High temperatures can provide the activation energy needed to initiate polymerization, even without other catalysts.[9] Similarly, strong acidic or basic conditions can also promote unwanted side reactions and polymerization.[4]

Q3: What are the visual or physical signs that polymerization has occurred?

Observing your reaction mixture is key. The monomer itself should be a clear or pale-colored solution or solid. The onset of polymerization is typically indicated by:

  • Color Change: The solution may turn yellow, orange, brown, or even black.

  • Precipitation: Formation of an insoluble solid or a viscous, tar-like substance.

  • Viscosity Increase: The reaction mixture becomes noticeably thicker or "gummy."

  • Exotherm: Uncontrolled polymerization reactions are often exothermic, leading to a sudden increase in temperature.[10]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a logical workflow for diagnosing and addressing polymerization issues as they arise during your experiments.

Logical Flow for Troubleshooting Polymerization

The following diagram outlines a decision-making process for identifying the cause of unwanted polymerization.

TroubleshootingFlow start Problem Observed: Color Change, Precipitation, or Viscosity Increase q1 Was a transition metal catalyst (e.g., Cu, Pd) used? start->q1 q3 Was the reaction heated or exposed to strong light? q1->q3 No cause1 Probable Cause: Metal-Catalyzed Polymerization q1->cause1 Yes q2 Was the reaction mixture exposed to air (oxygen)? cause2 Probable Cause: Oxidative (Glaser) Coupling q2->cause2 Yes q4 Were radical inhibitors (e.g., BHT, TEMPO) used? q3->q4 No cause3 Probable Cause: Thermal or Photo-Initiated Radical Polymerization q3->cause3 Yes q4->start Yes (Re-evaluate other factors) cause4 Probable Cause: Uninhibited Radical Polymerization q4->cause4 No cause1->q2 sol1 Solution: - Use minimal catalyst loading. - Add stabilizing ligands. - Promptly remove catalyst during workup. cause1->sol1 sol2 Solution: - Rigorously degas all solvents. - Maintain a strict inert atmosphere (N2/Ar). - Add a reducing agent (e.g., sodium ascorbate). [15] cause2->sol2 sol3 Solution: - Run reaction at the lowest effective temperature. - Protect the reaction from light (wrap in foil). - Add a radical inhibitor. cause3->sol3 sol4 Solution: - Add a suitable radical inhibitor to the reaction mixture from the start. cause4->sol4

Caption: Troubleshooting workflow for identifying polymerization causes.

Scenario 1: "My Sonogashira coupling reaction turned dark brown and a solid crashed out."

  • Probable Cause: Metal-catalyzed polymerization and/or oxidative Glaser coupling. Sonogashira reactions use both Pd and Cu catalysts, and are often run at elevated temperatures, creating a perfect storm for polymerization.[11] If the reaction was not rigorously deoxygenated, Glaser coupling is also highly likely.[7][8]

  • Immediate Action: If the desired product is salvageable, cool the reaction to room temperature and attempt to filter off the polymeric byproduct. Proceed with workup immediately to remove the metal catalysts.

  • Prevention for Next Time:

    • Rigorous Inert Atmosphere: Degas your solvent thoroughly (e.g., three freeze-pump-thaw cycles or sparging with argon for 30+ minutes). Maintain a positive pressure of inert gas throughout the entire setup and reaction time.

    • Add a Reducing Agent: For copper-catalyzed reactions, adding an excess of a reducing agent like (+)-sodium L-ascorbate can help keep the copper in the Cu(I) state and prevent the oxidative mechanism of Glaser coupling.[8]

    • Minimize Temperature and Time: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Monitor by TLC/LCMS and quench the reaction as soon as the starting material is consumed.

Scenario 2: "I stored a solution of the compound in chloroform, and it turned yellow after a few days on the bench."

  • Probable Cause: Photo-initiated and/or radical polymerization. Chloroform can generate radical species when exposed to light and air. Storing the reactive alkyne in such a solvent without an inhibitor is risky.

  • Immediate Action: The product is likely contaminated with low-molecular-weight oligomers. It should be repurified, for example by column chromatography, before use.

  • Prevention for Next Time:

    • Proper Storage Solvent: Store the compound neat (if liquid at storage temp) or in a less reactive, peroxide-free solvent like toluene or dioxane.

    • Use Inhibitors: Add a radical inhibitor for storage. See Table 1 for recommendations.

    • Exclude Light and Air: Store in an amber vial with a tightly sealed cap, and consider flushing the headspace with an inert gas (N₂ or Ar) before sealing. Store in a refrigerator or freezer.

Part 3: Protocols and Best Practices

Table 1: Recommended Inhibitors for Preventing Polymerization
Inhibitor TypeExample InhibitorTypical ConcentrationMechanism of Action / Target Pathway
Hindered Phenol Butylated hydroxytoluene (BHT)100 - 500 ppmChain-breaking antioxidant; scavenges peroxyl radicals.[12] Targets radical polymerization.
Hindered Amine TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl)50 - 200 ppmStable radical that rapidly traps carbon-centered radicals.[10] Highly effective for radical polymerization.
Quinone Derivative Hydroquinone (HQ)200 - 1000 ppmReacts with initiating and propagating radicals. Note: Requires trace oxygen to be effective.
Reducing Agent (+)-Sodium L-ascorbate1 - 5 mol equivalentPrevents oxidation of Cu(I) to Cu(II), thereby inhibiting the Glaser coupling pathway.[8]
Protocol 1: Safe Handling and Storage of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene

This protocol ensures the long-term stability of the compound.

  • Assess Purity: Before storage, ensure the compound is free from residual metal catalysts or acidic/basic impurities from its synthesis. If necessary, purify by column chromatography or recrystallization.

  • Add Inhibitor: If storing for more than a few days, add a radical inhibitor. For a stock solution or neat material, BHT is a good first choice. Add BHT to a concentration of ~200 ppm (0.2 mg per 1 g of compound).

  • Select Proper Container: Use a clean, dry amber glass vial with a PTFE-lined cap to prevent light exposure and ensure an inert seal.

  • Inert the Atmosphere: Flush the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace all air from the headspace.

  • Seal and Store: Seal the cap tightly. For added security, wrap the cap junction with Parafilm. Store in a refrigerator (2-8 °C) or freezer (< -15 °C). The storage area should be well-ventilated and away from heat sources.[13][14]

Protocol 2: Setting up an Inhibited, Oxygen-Free Reaction

This protocol is designed for reactions sensitive to both radical polymerization and oxidative coupling (e.g., metal-catalyzed reactions).

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and cooled under an inert atmosphere.

  • Solvent Degassing: Choose an appropriate solvent and degas it thoroughly. For small scales (<50 mL), sparging with argon for 30 minutes is effective. For larger scales or maximum oxygen removal, three freeze-pump-thaw cycles are recommended.

  • Reagent Preparation:

    • Dissolve the 5-Chloro-1-ethynyl-2,3-dimethoxybenzene and any other solid reagents in the degassed solvent under a positive pressure of inert gas.

    • Add your chosen inhibitor (e.g., a small amount of BHT if compatible with the reaction).

    • If running a Cu-catalyzed reaction, add the reducing agent (e.g., sodium ascorbate) at this stage.[8]

  • Reaction Assembly: Assemble the reaction apparatus under a positive flow of inert gas. Use septa and cannulation techniques for liquid transfers.

  • Catalyst Addition: Add the metal catalyst last, either as a solid quickly under a strong flow of inert gas or as a solution in degassed solvent via syringe.

  • Execution and Monitoring:

    • If heating is required, use a well-controlled oil bath and set it to the minimum required temperature.

    • Protect the reaction from ambient light by wrapping the flask in aluminum foil.

    • Monitor the reaction closely. Any unexpected color change from the expected should be treated as a potential sign of polymerization.

References

  • Hopf, H. (2015). Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. Angewandte Chemie International Edition, 54(34), 9798-9808. [Link available through Google Scholar search, specific URL not in search result]
  • Heiz, U., & Schneider, W. D. (2006). The polymerization of acetylene on supported metal clusters. AIP Publishing. [Link]

  • Heiz, U., & Schneider, W. D. (2006). Acetylene polymerization on supported transition metal clusters. ResearchGate. [Link]

  • FUJIFILM Wako Pure Chemical Corporation. Radical scavengers | Preventing polymerization. FUJIFILM Wako Chemicals U.S.A. Corporation. [Link]

  • Heiz, U., & Schneider, W. D. (2006). The polymerization of acetylene on supported metal clusters. Low Temperature Physics. [Link]

  • Zhang, Y., et al. (2017). Effect of Cu+/Cu2+ Ratio on the Catalytic Behavior of Anhydrous Nieuwland Catalyst during Dimerization of Acetylene. MDPI. [Link]

  • nexAir. (n.d.). Acetylene Safety Tips: Handling and Storage Best Practices. nexAir. [Link]

  • Rexarc. (n.d.). How to Handle and Store Acetylene Cylinders. Rexarc. [Link]

  • International Industrial Gases Ltd. (2026). Handling And Storing Of Acetylene Cylinders. International Industrial Gases Ltd. [Link]

  • BOC. (n.d.). Acetylene safety. BOC. [Link]

  • Bhuruka Gases. (2018). How to Handle Acetylene Gas Cylinder. Bhuruka Gases. [Link]

  • FUJIFILM Wako Chemicals Europe GmbH. (n.d.). Radical scavengers | Preventing polymerization. FUJIFILM Wako Chemicals Europe GmbH. [Link]

  • Tameev, A.R., et al. (2022). Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Polymers. [Link]

  • Lorandi, F., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • Lorandi, F., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. [Link]

  • Liu, Q., & Burton, D. J. (2002). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]

  • Singh, A. K., & Nivarthi, S. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]

  • Gray, M. L., et al. (2015). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. PMC. [Link]

  • Brandsma, L., et al. (1977). Dimetallation of phenylacetylene. Synthesis of ortho-substituted derivatives of phenylacetylene, benzo[b]selenophene and benzo[b]tellurophene. ResearchGate. [Link]

  • Wikipedia. (n.d.). Phenylacetylene. Wikipedia. [Link]

  • Tameev, A.R., et al. (2023). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. MDPI. [Link]

Sources

Troubleshooting

solubility issues with 5-Chloro-1-ethynyl-2,3-dimethoxybenzene in organic solvents

Answering your request to create a technical support center for solubility issues with 5-Chloro-1-ethynyl-2,3-dimethoxybenzene, it is important to note that specific, publicly available experimental solubility data for t...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request to create a technical support center for solubility issues with 5-Chloro-1-ethynyl-2,3-dimethoxybenzene, it is important to note that specific, publicly available experimental solubility data for this exact compound is limited. Therefore, this guide is built upon fundamental principles of organic chemistry, structure-activity relationships, and data from closely related analogs to provide expert-level guidance for researchers.

Technical Support Center: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene

Welcome to the technical support center for 5-Chloro-1-ethynyl-2,3-dimethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot solubility challenges encountered during experimentation. By understanding the structural characteristics of the molecule, we can predict its behavior and devise effective dissolution strategies.

Structural Analysis & Predicted Properties

5-Chloro-1-ethynyl-2,3-dimethoxybenzene is a substituted aromatic compound. Its solubility is governed by the interplay of its functional groups:

  • Benzene Core: Aromatic and inherently nonpolar.

  • Methoxy Groups (-OCH₃): Two ether groups that introduce polarity and can act as hydrogen bond acceptors.

  • Chloro Group (-Cl): Adds to the molecular weight and introduces a slight dipole.

  • Ethynyl Group (-C≡CH): A reactive, relatively nonpolar group.

The general principle of "like dissolves like" is the cornerstone of predicting solubility.[1][2][3] This molecule possesses both nonpolar (benzene ring, ethynyl) and polar (methoxy, chloro) features, suggesting it is a poorly water-soluble compound that will exhibit preferential solubility in organic solvents of intermediate to high polarity.

PropertyPredicted Value / CharacteristicRationale / Reference Analog
Physical State Low-melting solid or crystalline powder.Based on analogs like 5-Chloro-1,3-dimethoxybenzene (m.p. 34-36 °C).[4][5]
Aqueous Solubility Very low to insoluble.The large nonpolar benzene ring and hydrocarbon-like ethynyl group dominate over the polar contributions of the methoxy groups.[6][7]
Organic Solvent Class Soluble in a range of polar aprotic and some moderately polar solvents.The presence of polar ether and chloro groups suggests solubility in solvents capable of dipole-dipole interactions.[8]
Stability Potential for degradation.The ethynyl group can be reactive. Photodegradation is a possibility for dimethoxybenzene derivatives.[9] Store in a cool, dark place under an inert atmosphere.

Troubleshooting Guide: Dissolution Issues

This section addresses specific problems you may encounter when trying to dissolve 5-Chloro-1-ethynyl-2,3-dimethoxybenzene.

Q1: My compound is not dissolving in my chosen solvent (e.g., Hexane, Toluene). What is the problem and what should I do next?

A1: The issue is likely a mismatch between the polarity of your compound and the solvent. Hexane and toluene are nonpolar solvents. While the benzene ring is nonpolar, the cumulative effect of the two methoxy groups and the chloro group gives the molecule significant polar character.

Troubleshooting Protocol:

  • Stop and Re-evaluate: Do not simply add more nonpolar solvent.

  • Consult the Polarity Scale: Switch to a solvent with higher polarity. A systematic approach is recommended.

  • Recommended Solvent Classes (in order of increasing polarity):

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform.

    • Ethers: Diethyl Ether, Tetrahydrofuran (THF).

    • Esters: Ethyl Acetate (EtOAc).

    • Ketones: Acetone.

    • Polar Aprotic Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

Start with DCM or THF before moving to highly polar solvents like DMF or DMSO.

Q2: I've switched to a more polar solvent like THF, but I still see suspended particles. What are my options?

A2: This indicates that you are approaching the solubility limit at room temperature or that the dissolution rate is slow. Several techniques can be employed to enhance solubility.

Methods to Enhance Dissolution:

  • Increase Solvent Volume: The most straightforward approach is to add more solvent incrementally until the solute dissolves completely. This helps determine an approximate solubility concentration.

  • Apply Gentle Heat: Warming the solution increases the kinetic energy of the molecules and can significantly improve solubility, especially for endothermic dissolution processes.[2][3]

    • Protocol: Warm the mixture in a water bath to 40-50°C with continuous stirring. Do not overheat, as this can cause solvent loss or compound degradation.

  • Sonication: Using an ultrasonic bath can break down solute agglomerates and accelerate the dissolution process through cavitation.[10]

    • Protocol: Place the sealed vial or flask in an ultrasonic bath for 5-10 minute intervals. Check for dissolution between intervals.

If the compound remains insoluble after these steps, it may be necessary to move to a more polar solvent system (e.g., DMF, DMSO).

Caption: Troubleshooting workflow for solubility issues.

Q3: My compound dissolved completely with heating, but it crashed out of solution upon cooling to room temperature. Why did this happen and how can I prevent it?

A3: This is a classic sign of creating a supersaturated solution. The solubility of your compound is significantly temperature-dependent in that specific solvent, and the concentration you achieved at a higher temperature is above the solubility limit at room temperature.

Solutions:

  • Work at Elevated Temperature: If your experiment allows, maintain the temperature at which the compound remains dissolved.

  • Increase Solvent Volume: Before cooling, add more solvent to the heated solution. This will lower the overall concentration to a point that is below the room temperature solubility limit.

  • Use a Co-solvent System: Introduce a second, stronger solvent (a "co-solvent") in which the compound is more soluble.[10] For example, if your compound is in THF, adding a small percentage of DMF or DMSO can help keep it in solution upon cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for 5-Chloro-1-ethynyl-2,3-dimethoxybenzene?

A1: There is no single "best" solvent, as the ideal choice depends on the specific application (e.g., reaction, purification, analysis). However, based on its structure, Tetrahydrofuran (THF) and Dichloromethane (DCM) are excellent starting points. They offer a good balance of polarity to interact with the methoxy groups without being incompatible with the nonpolar aromatic ring. For creating highly concentrated stock solutions, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are likely to be most effective.

G cluster_0 Compound Structure cluster_1 Solvent Polarity Spectrum Compound 5-Chloro-1-ethynyl-2,3-dimethoxybenzene Aromatic_Ring Aromatic Ring (Nonpolar) Compound->Aromatic_Ring Ethynyl Ethynyl Group (Nonpolar) Compound->Ethynyl Methoxy Methoxy Groups (Polar) Compound->Methoxy Chloro Chloro Group (Polar) Compound->Chloro Nonpolar Nonpolar (Hexane, Toluene) POOR MATCH Aromatic_Ring->Nonpolar Favors Ethynyl->Nonpolar Favors Intermediate Intermediate Polarity (DCM, THF, EtOAc) GOOD MATCH Methoxy->Intermediate Favors Polar_Aprotic Polar Aprotic (Acetone, MeCN) GOOD MATCH Methoxy->Polar_Aprotic Favors High_Polarity High Polarity Aprotic (DMF, DMSO) VERY GOOD MATCH Methoxy->High_Polarity Favors Chloro->Intermediate Favors Chloro->Polar_Aprotic Favors

Caption: Relationship between compound structure and solvent polarity.

Q2: How do I perform a systematic solubility test to find the right solvent?

A2: A systematic test saves time and material.

Protocol for Systematic Solubility Testing:

  • Preparation: Aliquot a small, pre-weighed amount of your compound (e.g., 1-2 mg) into several small, labeled glass vials.

  • Solvent Selection: Choose a range of solvents covering the polarity spectrum (e.g., Toluene, DCM, THF, Ethyl Acetate, Acetone, Acetonitrile, Methanol, DMSO).

  • Initial Test: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

  • Observation: Vigorously mix (vortex) for 30-60 seconds.[1] Observe if the solid dissolves completely, partially, or not at all.

  • Incremental Addition: If the solid is not fully dissolved, add another measured aliquot of solvent and repeat the mixing and observation. Continue until the solid dissolves or you reach a pre-determined maximum volume (e.g., 1 mL).

  • Record Results: Record the results in a table, noting the approximate concentration (mg/mL) at which dissolution occurred.

  • Enhancement Techniques: For solvents that show partial solubility, you can repeat the test using sonication or gentle warming to assess their effect.

Q3: Can impurities affect the solubility of my compound?

A3: Absolutely. Impurities from synthesis (e.g., starting materials, side products) can significantly impact solubility. In some cases, an impurity might be insoluble in your chosen solvent, leading you to believe your target compound is not dissolving. In other cases, impurities can suppress the crystallization of your compound, making it appear more soluble than it is. If you continue to face unexpected solubility issues, verifying the purity of your material via techniques like NMR, LC-MS, or melting point analysis is a critical troubleshooting step.

Q4: What are the best practices for storing 5-Chloro-1-ethynyl-2,3-dimethoxybenzene to ensure its solubility profile doesn't change over time?

A4: Proper storage is crucial for maintaining the chemical integrity of the compound. Degradation can lead to the formation of less soluble byproducts.

  • Temperature: Store in a refrigerator or freezer at the recommended temperature.

  • Atmosphere: The ethynyl group can be sensitive to oxidation or other reactions. Store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Light: Protect from light by using an amber vial or storing it in a dark location to prevent photodegradation.[9]

  • Moisture: Keep the container tightly sealed to protect from moisture, as the compound is hydrophobic.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from vertexaisearch.cloud.google.com. This resource provides a foundational overview of solubility principles and experimental techniques.
  • Application Note & Protocol: Dissolution of Poorly Soluble Compounds for In Vivo Studies. (2025). BenchChem. Retrieved from vertexaisearch.cloud.google.com. This note discusses strategies for dissolving poorly soluble compounds for biological studies.
  • Solubility of Organic Compounds. (2023). Retrieved from vertexaisearch.cloud.google.com. An educational resource covering the structural basis of solubility in organic chemistry.
  • Dissolution testing of a poorly soluble compound using the flow-through cell dissolution apparatus. (n.d.). PubMed. Retrieved from vertexaisearch.cloud.google.com. This abstract describes advanced methods for testing the dissolution of poorly soluble compounds.
  • Factors Affecting Solubility. (n.d.). BYJU'S. Retrieved from byjus.com.
  • 5-Chloro-1,3-dimethoxybenzene 97. (n.d.). Sigma-Aldrich. Retrieved from sigmaaldrich.com. Product page providing physical properties for a structural analog.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK. Retrieved from vertexaisearch.cloud.google.com. Discusses techniques like co-solvents and particle size reduction.
  • 5-Chloro-1,3-dimethoxybenzene. (2025). ChemicalBook. Retrieved from chemicalbook.com.
  • Three Factors Affecting the Solubility of a Solution. (n.d.). Chemistry Notes. Retrieved from vertexaisearch.cloud.google.com.
  • Factors Affecting Solubility. (n.d.). Celina City Schools. Retrieved from vertexaisearch.cloud.google.com. Educational material discussing the prediction of solubility based on molecular structure.
  • Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from openoregon.pressbooks.pub. An open-access textbook chapter on the principles of solubility.
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from chemistrysteps.com. A detailed tutorial on predicting organic compound solubility in various solvents.
  • 5-Chloro-2-methoxy-1,3-dimethylbenzene. (n.d.). PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.
  • SAFETY DATA SHEET - 5-Chloro-1,3-dimethoxybenzene. (2025). Fisher Scientific. Retrieved from fishersci.com.
  • 1,4-Dimethoxybenzene. (n.d.). Wikipedia. Retrieved from en.wikipedia.org.
  • Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. (2022). Atmospheric Chemistry and Physics. Retrieved from acp.copernicus.org. Research article discussing the stability of dimethoxybenzene isomers under light.
  • 1-Chloro-5-ethynyl-2,4-dimethoxybenzene. (n.d.). Smolecule. Retrieved from smolecule.com.
  • Benzene, 2-chloro-1,4-dimethoxy-. (n.d.). NIST WebBook. Retrieved from webbook.nist.gov.
  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2024). MDPI. Retrieved from mdpi.com.
  • ortho-dimethyl hydroquinone 1,2-dimethoxybenzene. (n.d.). The Good Scents Company. Retrieved from thegoodscentscompany.com.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene

1H NMR Spectrum Analysis: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene Part 1: Core Directive & Executive Summary Objective: This guide provides a definitive technical analysis of the 1H NMR spectrum for 5-Chloro-1-ethynyl-2,...

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Spectrum Analysis: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene

Part 1: Core Directive & Executive Summary

Objective: This guide provides a definitive technical analysis of the 1H NMR spectrum for 5-Chloro-1-ethynyl-2,3-dimethoxybenzene . It is designed for medicinal chemists and process development scientists validating the synthesis of this specific intermediate, likely derived from a Sonogashira coupling of a 5-chloro-2,3-dimethoxy halide precursor.

The "Comparison" Framework: Unlike standard product brochures, this guide compares the Target Molecule against its Synthetic Precursor (5-Chloro-2,3-dimethoxybenzene) and Structural Isomers . This approach allows researchers to instantly verify successful alkynylation and rule out common regioisomeric byproducts.

Part 2: Structural Assignment & Visualization

To interpret the spectrum accurately, we must first map the proton environments. The molecule possesses a 1,2,3,5-tetrasubstituted benzene ring, resulting in a distinct meta-coupling pattern in the aromatic region.

Molecular Connectivity & Proton Environments

NMR_Assignment Core Benzene Core C1 C1: Ethynyl Group (-C≡C-H) Proton A Core->C1 C2 C2: Methoxy (-OCH3) Protons B Core->C2 C3 C3: Methoxy (-OCH3) Protons C Core->C3 C4 C4: Aromatic H (Meta to Cl, Ortho to OMe) Proton D Core->C4 C5 C5: Chlorine (-Cl) Core->C5 C6 C6: Aromatic H (Ortho to Ethynyl, Meta to Cl) Proton E Core->C6 C1->C6 Possible Long-range Coupling C4->C6 Meta Coupling (J ~ 2.0 Hz)

Figure 1: Structural connectivity and proton environment assignment for 5-Chloro-1-ethynyl-2,3-dimethoxybenzene. Note the meta-relationship between aromatic protons H4 and H6.

Part 3: Technical Analysis & Data Comparison

Predicted vs. Experimental Shifts (CDCl3)

The following data synthesizes theoretical additivity rules with empirical data from analogous 2,3-dimethoxybenzene derivatives.

Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Mechanistic Insight
H-A (Ethynyl) 3.25 - 3.35 Singlet (s)1H-Acetylenic protons are shielded by the diamagnetic anisotropy of the triple bond cylinder.
H-B/C (Methoxy) 3.85 - 3.95 Singlet (s)6H (overlapping)-Two distinct singlets may resolve (

ppm) due to slight electronic asymmetry from C1 vs C5.
H-D (Ar-H4) 6.90 - 7.00 Doublet (d)1H

Hz
Shielded by ortho-methoxy group; deshielded by ortho-Cl.
H-E (Ar-H6) 7.10 - 7.20 Doublet (d)1H

Hz
Deshielded by the magnetic anisotropy of the ortho-ethynyl group.
Comparative Analysis: Target vs. Precursor

This is the critical validation step. If you are synthesizing this from 5-chloro-2,3-dimethoxybenzaldehyde (via Corey-Fuchs) or 5-chloro-2,3-dimethoxyiodobenzene (via Sonogashira), the spectrum changes drastically.

FeatureTarget: 5-Cl-1-ethynyl-2,3-(OMe)2Precursor: 5-Cl-2,3-(OMe)2-BenzeneDiagnostic Change
Aromatic Pattern Two Doublets (

Hz)
Multiplet / Triplet-DoubletLoss of symmetry or H1 proton confirms substitution.
New Signals

3.30 (s, 1H)
NoneAppearance of acetylenic proton is the primary confirmation of success.
Methoxy Shifts

3.90 ppm

3.85 ppm
Slight downfield shift due to the electron-withdrawing nature of the ethynyl group.
Solvent Effects: CDCl3 vs. DMSO-d6

Solvent choice is critical for observing the ethynyl proton, which is acidic.

  • CDCl3 (Chloroform-d): Recommended for routine purity checks. The ethynyl proton appears sharp at ~3.3 ppm.

  • DMSO-d6 (Dimethylsulfoxide-d6):

    • Effect: The acidic acetylenic proton forms a hydrogen bond with the sulfoxide oxygen.

    • Result: The ethynyl signal shifts significantly downfield (to

      
       4.0 - 4.5 ppm).
      
    • Utility: Use DMSO if the ethynyl signal overlaps with methoxy peaks in CDCl3 (rare, but possible) or to confirm the presence of the acidic proton.

Part 4: Experimental Protocol for Validation

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D, containing 0.03% TMS).

    • Why TMS? The ethynyl proton can drift; an internal standard is mandatory for accurate assignment.

  • Filtration: If the solution is cloudy (common with inorganic salts from coupling reactions), filter through a small plug of glass wool into the NMR tube.

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1H zg30.

  • Scans (NS): 16 (sufficient for >95% purity).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Acetylenic protons can have longer T1 relaxation times. A short D1 may reduce the integration value of the ethynyl proton, leading to a false calculation of "incomplete reaction."

Step 3: Processing & Integration
  • Phase Correction: Manual phasing is preferred to ensure the base of the large methoxy peak does not distort the baseline.

  • Integration:

    • Calibrate the TMS peak to 0.00 ppm.

    • Set the combined Methoxy region (3.8–4.0 ppm) to 6.00 .

    • Pass Criteria: The Ethynyl proton must integrate to 0.95–1.05 . If <0.9, residual solvent or precursor is present.

Part 5: References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules in benzene derivatives).

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Reich, H. J. (2024). "Proton NMR Data." University of Wisconsin-Madison Chemistry Department Information.

Comparative

A Researcher's Guide to Deciphering Chlorine Isotope Patterns in Mass Spectrometry: A Case Study of C10H9ClO2

For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for molecular identification and structural elucidation. Among its many applications, the analysis of isotopi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, mass spectrometry is an indispensable tool for molecular identification and structural elucidation. Among its many applications, the analysis of isotopic patterns provides a definitive confirmation of the elemental composition of a molecule. This guide offers an in-depth comparison of the theoretical and experimental mass spectrometry data for the chlorinated compound C10H9ClO2, providing field-proven insights into interpreting chlorine's unique isotopic signature.

The Foundational Role of Isotope Patterns in Mass Spectrometry

The presence of isotopes—atoms of the same element with different numbers of neutrons—gives rise to characteristic patterns in a mass spectrum.[1][2] For most elements, the natural abundance of heavier isotopes is relatively low. However, chlorine is a notable exception, with two stable isotopes: ³⁵Cl (approximately 75.8% natural abundance) and ³⁷Cl (approximately 24.2% natural abundance).[3][4] This significant abundance of ³⁷Cl results in a distinct isotopic signature for any chlorine-containing molecule, characterized by a prominent peak at the monoisotopic mass (M) and another at M+2, with an expected intensity ratio of roughly 3:1.[1][2][5]

Theoretical Isotope Pattern of C10H9ClO2

To predict the mass spectrum of C10H9ClO2, we must consider the isotopic contributions of all its constituent elements. While carbon (¹³C) and oxygen (¹⁸O) also have heavier isotopes, their natural abundances are much lower and contribute to smaller M+1 and M+2 peaks. The primary determinant of the characteristic M to M+2 ratio in this case is the presence of a single chlorine atom.

The monoisotopic mass (M) is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ³⁵Cl). The M+2 peak arises primarily from the presence of the ³⁷Cl isotope.

Table 1: Theoretical Isotopic Data for C10H9ClO2

IonContributing IsotopesCalculated Mass (Da)Relative Abundance (%)
[M]⁺¹²C₁₀¹H₉³⁵Cl¹⁶O₂196.0291100
[M+1]⁺¹³C¹²C₉¹H₉³⁵Cl¹⁶O₂197.032511.06
[M+2]⁺¹²C₁₀¹H₉³⁷Cl¹⁶O₂198.026232.0
[M+3]⁺¹³C¹²C₉¹H₉³⁷Cl¹⁶O₂199.02953.54

The theoretical data clearly predicts a dominant M peak and a significant M+2 peak with approximately one-third the intensity, a hallmark of a monochlorinated compound.

Experimental Workflow for Acquiring the Mass Spectrum of C10H9ClO2

Obtaining high-quality mass spectrometry data requires a well-defined experimental protocol. High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, are particularly well-suited for resolving isotopic clusters with high mass accuracy.[6][7][8]

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing sample C10H9ClO2 Standard dissolve Dissolve in appropriate solvent (e.g., Methanol) sample->dissolve dilute Dilute to optimal concentration (e.g., 1-10 µg/mL) dissolve->dilute injection Inject into LC-MS/MS System dilute->injection Transfer to autosampler vial ionization Electrospray Ionization (ESI) in Positive Mode injection->ionization acquisition Full Scan Data Acquisition (e.g., m/z 100-300) ionization->acquisition extraction Extract Ion Chromatogram acquisition->extraction Raw Data spectrum Generate Mass Spectrum extraction->spectrum analysis Analyze Isotope Pattern spectrum->analysis

Caption: Experimental workflow for the mass spectrometric analysis of C10H9ClO2.

Detailed Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh a small amount of C10H9ClO2 standard.

    • Dissolve the standard in a high-purity solvent such as methanol or acetonitrile to create a stock solution.

    • Perform serial dilutions to achieve a final concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

    • Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Exploris™ or equivalent) coupled to a liquid chromatography system.

    • Chromatography: Utilize a suitable C18 column for separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

    • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-300) with a resolving power of at least 70,000.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., Thermo Scientific™ Xcalibur™).

    • Extract the ion chromatogram for the expected m/z of the protonated molecule [C10H9ClO2+H]⁺.

    • Generate the mass spectrum corresponding to the chromatographic peak.

    • Analyze the isotopic cluster, noting the m/z values and relative intensities of the M and M+2 peaks.

Comparison of Theoretical vs. Hypothetical Experimental Data

In a real-world experiment, the observed data will closely mirror the theoretical predictions, but minor deviations can occur due to instrumental factors and the presence of other ions.

Table 2: Comparison of Theoretical and Hypothetical Experimental Isotopic Data for [C10H9ClO2+H]⁺

IonTheoretical m/zHypothetical Experimental m/zTheoretical Relative Abundance (%)Hypothetical Experimental Relative Abundance (%)
[M+H]⁺197.0366197.0368100100
[M+1+H]⁺198.0400198.040211.0611.2
[M+2+H]⁺199.0337199.033932.031.8
[M+3+H]⁺200.0370200.03713.543.6

The hypothetical experimental data demonstrates a strong correlation with the theoretical values. The high mass accuracy of modern instruments allows for the confirmation of the elemental composition with a high degree of confidence. The observed M to M+2 ratio of approximately 100:31.8 is in excellent agreement with the expected ~3:1 ratio, providing unequivocal evidence for the presence of a single chlorine atom in the molecule.

Interpreting the Results: Causality and Trustworthiness

The slight differences between theoretical and experimental values are expected and can be attributed to several factors:

  • Mass Accuracy: High-resolution mass spectrometers provide exceptional mass accuracy, but minor deviations in the parts-per-million (ppm) range are normal.

  • Counting Statistics: The relative intensities of the peaks are based on ion counts, which are subject to statistical fluctuations.

  • Background Ions: The presence of co-eluting compounds or background ions can slightly alter the observed isotopic pattern.

The self-validating nature of this protocol lies in the multi-faceted confirmation of the compound's identity. The accurate mass measurement of the monoisotopic peak provides a list of possible elemental formulas, while the distinct isotopic pattern serves as a highly specific filter, confirming the presence and number of chlorine atoms.

Conclusion

The analysis of the chlorine isotope pattern is a powerful and reliable method for the structural elucidation of chlorinated compounds. By comparing experimentally acquired data with theoretical predictions, researchers can confidently confirm the elemental composition of their molecules. This guide provides a comprehensive framework for understanding, acquiring, and interpreting the mass spectrometric data for C10H9ClO2, serving as a valuable resource for scientists in various fields of chemical and pharmaceutical research. The principles and methodologies outlined here are broadly applicable to the analysis of any chlorine-containing compound, underscoring the importance of isotopic pattern analysis in modern mass spectrometry.

References

  • Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC - NIH.
  • Periodic Table--Chlorine. USGS -- Isotope Tracers -- Resources.
  • Isotopes in Mass Spectrometry. Chemistry Steps.
  • A general approach to calculating isotopic distributions for mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • Ch13 - Mass Spectroscopy. University of Calgary.
  • How to calculate isotope patterns in mass spectra. YouTube. [Link]

  • 6.4: Isotope Abundance. Chemistry LibreTexts.
  • Chloro pattern in Mass Spectrometry. YouTube. [Link]

  • Isotopes of chlorine. Wikipedia. [Link]

  • High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages. Thermo Fisher Scientific.
  • An insight into high-resolution mass-spectrometry d

Sources

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